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Core Science & Biosynthesis

Foundational

2-Amino-4-(methylthio)butanenitrile CAS 3198-47-8 properties

An In-Depth Technical Guide to 2-Amino-4-(methylthio)butanenitrile (CAS 3198-47-8): Properties, Synthesis, and Applications Introduction 2-Amino-4-(methylthio)butanenitrile, also known as methioninenitrile, is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-(methylthio)butanenitrile (CAS 3198-47-8): Properties, Synthesis, and Applications

Introduction

2-Amino-4-(methylthio)butanenitrile, also known as methioninenitrile, is a bifunctional organic compound featuring an amino group, a nitrile group, and a thioether linkage.[1][2] Its strategic importance lies in its role as a key intermediate in the industrial synthesis of DL-methionine, an essential amino acid widely used in animal feed, pharmaceuticals, and dietary supplements.[1][3] The unique arrangement of its functional groups also makes it a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, established synthesis methodologies, key chemical transformations, and primary applications of this compound. The narrative emphasizes the causality behind synthetic choices and reaction mechanisms, grounding the information in established chemical principles.

Part 1: Physicochemical and Structural Properties

2-Amino-4-(methylthio)butanenitrile is typically a colorless liquid characterized by a slightly foul odor.[1] The core of its chemical personality lies in the interplay of its three functional groups: the nucleophilic amino group, the electrophilic and hydrolyzable nitrile group, and the thioether side chain. This trifecta of reactivity makes it a valuable and versatile synthetic precursor.

Key Physicochemical Data
PropertyValueSource
CAS Number 3198-47-8[4]
Molecular Formula C₅H₁₀N₂S[1][4][5]
Molecular Weight 130.21 g/mol [4]
Appearance Colorless liquid, slightly foul odor[1]
Boiling Point 266.7 ± 35.0 °C (Predicted)[1][2]
Density 1.085 g/cm³ (at 25 °C)[1][2]
pKa 4.99 ± 0.35 (Predicted)[1][2]
LogP 1.29068[2]

Part 2: Synthesis Methodologies

The industrial production of 2-amino-4-(methylthio)butanenitrile is primarily achieved through two well-established routes, both of which are efficient and scalable. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

Route A: The Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for producing α-amino acids and their nitrile precursors.[6] In this context, it involves a one-pot, three-component reaction.

Causality and Mechanism: The reaction begins with the condensation of 3-(methylthio)propionaldehyde (methional) and ammonia to form an imine intermediate. The nucleophilic cyanide ion (from a source like HCN or KCN) then attacks the electrophilic carbon of the imine, yielding the α-amino nitrile. The use of ammonium chloride is common as it provides a source of ammonia and a mildly acidic medium to facilitate imine formation.[6][7]

G cluster_strecker Strecker Synthesis Pathway Methional 3-(Methylthio)propionaldehyde Imine Imine Intermediate Methional->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Product 2-Amino-4-(methylthio)butanenitrile Imine->Product + CN⁻ Cyanide Cyanide (HCN/CN⁻) Cyanide->Product

Caption: Strecker synthesis of 2-Amino-4-(methylthio)butanenitrile.

Exemplary Protocol (Conceptual):

  • To a cooled, stirred aqueous solution of ammonium chloride and potassium cyanide, add 3-(methylthio)propionaldehyde dropwise while maintaining the temperature below 15°C.

  • The reaction mixture is stirred for several hours at room temperature to ensure complete formation of the aminonitrile.[7]

  • The organic layer containing the product is separated from the aqueous layer.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.[7]

Route B: Amination of a Hydroxy Nitrile Precursor

This route involves the conversion of a pre-formed cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), into the corresponding amino nitrile.[1]

Causality and Mechanism: HMTBN is synthesized from the reaction of 3-(methylthio)propionaldehyde with hydrocyanic acid.[8] The subsequent amination step involves the nucleophilic substitution of the hydroxyl group by ammonia. This reaction is typically performed under pressure and at elevated temperatures to drive the substitution to completion. The hydroxyl group is a poor leaving group, so it is likely protonated in situ to form a better leaving group (water).

Exemplary Protocol (Conceptual):

  • 2-hydroxy-4-(methylthio)butanenitrile is charged into a high-pressure reactor.

  • An excess of aqueous or liquid ammonia is added to the reactor.[1]

  • The reactor is sealed and heated to a temperature between 80-150°C. The pressure will increase due to the ammonia vapor.

  • The reaction is held at temperature for several hours until monitoring (e.g., by GC or HPLC) indicates the complete consumption of the starting material.

  • After cooling, the excess ammonia is carefully vented, and the product is isolated and purified.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of 2-amino-4-(methylthio)butanenitrile stems from the reactivity of its nitrile function, which serves as a masked carboxylic acid.

Nitrile Group Hydrolysis: The Gateway to Methionine

The most significant transformation of this compound is the hydrolysis of the nitrile group to a carboxylic acid, which directly yields methionine.[1] This can be achieved through chemical or enzymatic methods.

Mechanism: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]

G cluster_hydrolysis Nitrile Hydrolysis to Amino Acid Start 2-Amino-4-(methylthio)butanenitrile Amide Methioninamide (Intermediate) Start->Amide + H₂O (e.g., H⁺ catalyst) Product Methionine Amide->Product + H₂O (e.g., H⁺ catalyst)

Caption: Hydrolysis pathway from aminonitrile to amino acid.

Exemplary Protocol (Chemical Hydrolysis):

  • The crude 2-amino-4-(methylthio)butanenitrile is added to a vessel containing a strong acid, such as concentrated hydrochloric or sulfuric acid.[7]

  • The mixture is heated to reflux (typically around 100-110°C) for several hours.[7] The progress of the hydrolysis is monitored by techniques like TLC or HPLC.

  • Upon completion, the reaction mixture is cooled.

  • The pH is carefully adjusted to the isoelectric point of methionine (around pH 5.7) using a base (e.g., pyridine or NaOH) to precipitate the amino acid.[7]

  • The solid methionine is collected by filtration, washed with cold water and ethanol, and dried.

Trustworthiness through Self-Validation: The success of this protocol is validated by the physical properties of the final product. The resulting methionine should have a melting point of approximately 281°C (with decomposition), confirming the complete transformation from the liquid nitrile precursor.[7]

Enzymatic Hydrolysis: As an alternative to harsh acidic conditions, enzymes like nitrilases can be employed for a milder and more selective hydrolysis.[9][10] This biocatalytic approach operates under neutral conditions and at ambient temperatures, which can be advantageous for synthesizing sensitive molecules.[9]

Part 4: Core Applications

The primary applications of 2-amino-4-(methylthio)butanenitrile are concentrated in the life sciences and specialty chemical industries.

  • DL-Methionine Production: Its foremost application is as the immediate precursor to DL-methionine. The global demand for methionine, primarily for poultry and swine feed, drives the large-scale industrial production of this aminonitrile.

  • Pharmaceutical Intermediate: The molecule serves as a versatile scaffold in drug discovery. The amino group can be acylated, alkylated, or used in peptide couplings, while the nitrile can be reduced to an amine or converted to other functional groups, enabling the creation of a diverse library of compounds for screening.[1]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it acts as a building block for developing new pesticides and herbicides that may incorporate the thioether moiety for enhanced biological activity.[1]

  • Heterocyclic Synthesis: The presence of both an amino and a nitrile group allows for participation in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent structures in many bioactive molecules.[1]

Part 5: Spectroscopic Characterization Profile

While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous molecules, such as 2-amino-4-chlorobenzonitrile.[11]

  • ¹H NMR: The spectrum would be expected to show a singlet for the S-CH₃ protons around 2.1 ppm, multiplets for the two CH₂ groups between 1.8-2.8 ppm, a triplet for the CH proton adjacent to the amino and nitrile groups around 3.5 ppm, and a broad singlet for the NH₂ protons that can vary in chemical shift depending on solvent and concentration.

  • ¹³C NMR: The spectrum would display five distinct signals: the S-CH₃ carbon around 15 ppm, two aliphatic carbons (C₃, C₄) between 30-40 ppm, the α-carbon (C₂) around 45-55 ppm, and the nitrile carbon (C₁) around 120 ppm.

  • IR Spectroscopy: Key characteristic absorption bands would include:

    • N-H stretching: Two medium-intensity bands in the region of 3350-3450 cm⁻¹ for the primary amine.[11]

    • C≡N stretching: A sharp, strong band around 2210-2240 cm⁻¹.[11]

    • C-H stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds.

  • Mass Spectrometry: In an EI-MS experiment, the molecular ion peak (M⁺) would be observed at m/z = 130. Key fragmentation patterns would likely involve the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the side chain.

Part 6: Safety and Handling Protocols

As with any nitrile-containing compound, 2-amino-4-(methylthio)butanenitrile must be handled with appropriate care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Safe Handling Protocol
  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[12]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[12]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Accidental Release: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12][13]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[13]

Conclusion

2-Amino-4-(methylthio)butanenitrile is a compound of significant industrial and synthetic value. Its straightforward synthesis via the Strecker reaction and its efficient conversion to methionine underscore its importance in the chemical industry. For the research and development scientist, its dual functionality offers a robust platform for constructing more complex molecules for applications in medicine and agriculture. A thorough understanding of its properties, reactivity, and handling requirements is essential for safely and effectively harnessing its synthetic potential.

References

  • LookChem. (n.d.). Cas 3198-47-8, 2-Amino-4-(methylthio)-butyronitrile. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-4-(methylthio)-butyronitrile. Retrieved from [Link]

  • Google Patents. (2007). WO2007034066A1 - Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)butyronitrile, co2, nh3 and h2o without the isolation of intermediate products.
  • Chemsrc. (n.d.). 2-Amino-4-(methylthio)-butyronitrile | CAS#:3198-47-8. Retrieved from [Link]

  • Google Patents. (2008). WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine.
  • ResearchGate. (n.d.). 2-amino-4-(tritylthio)butanenitrile 3. Retrieved from [Link]

  • Google Patents. (1990). US4912257A - Process for preparation of aqueous solutions of 2-hydroxy-4-methylthio butyric acid.
  • SciSpace. (n.d.). The amino-acid methionine; constitution and synthesis. Retrieved from [Link]

  • PMC. (n.d.). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Methiononitrile – Nomenclature, Synthesis, and Chemical Identity

Executive Summary Methiononitrile (IUPAC: 2-amino-4-(methylthio)butanenitrile) is the -aminonitrile precursor to the essential amino acid Methionine.[1] It serves as the pivotal intermediate in the industrial Strecker sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methiononitrile (IUPAC: 2-amino-4-(methylthio)butanenitrile) is the


-aminonitrile precursor to the essential amino acid Methionine.[1] It serves as the pivotal intermediate in the industrial Strecker synthesis of methionine, linking the aldehyde precursor (methional) to the final amino acid. Due to the presence of a nitrile group (-CN), a primary amine (-NH

), and a thioether (-S-), it exhibits unique reactivity profiles utilized in heterocycle synthesis and drug development.[1]

This guide provides a rigorous analysis of its nomenclature, structural properties, and synthetic pathways, designed for researchers requiring high-fidelity chemical data.

Part 1: Nomenclature and Chemical Identity[1][2][3]

IUPAC Nomenclature Breakdown

The systematic name 2-amino-4-(methylthio)butanenitrile is derived through the following IUPAC prioritization rules:

  • Principal Functional Group: The Nitrile (-C

    
    N) has higher priority than the amine or sulfide groups.[1] Thus, the parent chain is a nitrile .
    
  • Parent Chain Selection: The longest carbon chain containing the nitrile carbon is four carbons long: Butanenitrile .

  • Numbering: The nitrile carbon is automatically assigned position C1 .

  • Substituents:

    • Position 2: An amino group (-NH

      
      ).[1]
      
    • Position 4: A methylthio group (-S-CH

      
      ).[1][2]
      

Result: 2-amino-4-(methylthio)butanenitrile.[1][2][3][4][5]

Synonyms and Identifiers

Researchers must recognize this compound under various trivial and semi-systematic names used in patent literature and legacy databases.

CategoryIdentifier / Name
Common Name Methiononitrile
Systematic Name 2-amino-4-(methylthio)butanenitrile
Semi-Systematic

-amino-

-methylthiobutyronitrile
CAS Number 3198-47-8 (Racemic / General)
Molecular Formula C

H

N

S
Molecular Weight 130.21 g/mol
SMILES CSCCC(N)C#N
InChI Key OYZQVRQWXZXQOZ-UHFFFAOYSA-N

Part 2: Structural Chemistry & Visualization[1]

Methiononitrile contains a chiral center at C2 . In standard Strecker synthesis without chiral catalysts, the product is obtained as a racemate (DL-Methiononitrile).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional group distribution.

Methiononitrile_Structure cluster_legend Functional Groups C1 C1 (Nitrile) N_Nitrile N C1->N_Nitrile Triple Bond C2 C2 (Chiral) C2->C1 N_Amine NH2 C2->N_Amine C3 C3 C3->C2 C4 C4 C4->C3 S S S->C4 C_Me Me C_Me->S Leg1 Thioether Leg2 Primary Amine Leg3 Nitrile

Figure 1: Connectivity of 2-amino-4-(methylthio)butanenitrile highlighting the C1 nitrile, C2 chiral center, and thioether tail.[1][6][2][7][8][9][10][11]

Part 3: Synthesis Protocol (Strecker Reaction)[1][13]

The synthesis of methiononitrile is the defining step of the industrial production of Methionine. While industrial processes use acrolein and methyl mercaptan to generate the aldehyde in situ, the laboratory protocol typically starts from Methional (3-(methylthio)propionaldehyde).[1]

Reaction Logic

The reaction proceeds via the nucleophilic addition of cyanide to an imine intermediate formed from methional and ammonia.[9]

  • Imine Formation: Methional + NH

    
    
    
    
    
    Imine + H
    
    
    O.
  • Nucleophilic Attack: Imine + CN

    
    
    
    
    
    
    
    -Aminonitrile (Methiononitrile).[1]

Scientific Integrity Note: The reaction is reversible. To drive the equilibrium toward the nitrile, excess cyanide or ammonia is often used. Temperature control is critical; high temperatures promote polymerization of the aldehyde or decomposition of the aminonitrile.

Synthesis Pathway Diagram[1]

Strecker_Synthesis Start Methional (3-methylthiopropanal) Intermediate Imine Intermediate [Transient Species] Start->Intermediate + NH3 (from NH4Cl) Reagents Reagents: NaCN (or KCN) + NH4Cl Solvent: MeOH/H2O Reagents->Intermediate Product Methiononitrile (2-amino-4-(methylthio)butanenitrile) Intermediate->Product + CN- (Nucleophilic Attack) Hydrolysis Downstream: Hydrolysis to DL-Methionine Product->Hydrolysis HCl / Heat

Figure 2: The Strecker synthesis pathway from Methional to Methiononitrile.

Laboratory Protocol (Self-Validating System)

Safety Warning: This protocol involves Cyanide salts. Work must be performed in a high-efficiency fume hood. Never acidify the waste stream without prior neutralization (bleach oxidation).

Materials:

  • Methional (3-(methylthio)propionaldehyde): 10 mmol[1]

  • Ammonium Chloride (NH

    
    Cl): 12 mmol[1]
    
  • Sodium Cyanide (NaCN): 12 mmol[1]

  • Solvent: Methanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 12 mmol NH

    
    Cl and 12 mmol NaCN in 10 mL of H
    
    
    
    O. Caution: Solution is basic.
  • Addition: Add 10 mL of Methanol to the aqueous solution.

  • Substrate Introduction: Add 10 mmol of Methional dropwise to the stirring solution at room temperature (20–25°C).

    • Causality: Slow addition prevents local overheating and aldehyde polymerization.

  • Reaction: Stir the mixture for 4–6 hours.

    • Validation Point: Monitor via TLC (Thin Layer Chromatography). The aldehyde spot (UV active) should disappear.

  • Workup:

    • Dilute with water (20 mL).

    • Extract with Diethyl Ether or Dichloromethane (3 x 15 mL).

    • Critical Safety Step: The aqueous layer contains unreacted cyanide. Treat with bleach (NaOCl) immediately to oxidize CN

      
       to cyanate before disposal.[1]
      
  • Isolation: Dry the organic phase over MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap) at low temperature (<40°C).
    
    • Note: Aminonitriles are thermally unstable. Do not overheat.

Part 4: Applications in Drug Development[1]

Intermediate for Methionine Analogs

Methiononitrile is the direct precursor to DL-Methionine (via acid hydrolysis) and Methioninamide (via partial hydrolysis).[1] In drug development, it serves as a scaffold for:

  • Radiolabeled Amino Acids: Synthesis of

    
    C-Methionine for PET imaging often utilizes the Strecker reaction with 
    
    
    
    C-HCN [1].[1]
  • Enzyme Inhibition:

    
    -aminonitriles are known reversible inhibitors of cysteine proteases.[1] The nitrile group can interact with the active site thiol, forming a thioimidate adduct.
    
Comparison: HMP vs. Methiononitrile

A common confusion exists between Methiononitrile and its hydroxy-analog, HMP (Methionine Hydroxy Analogue).[1]

FeatureMethiononitrileHMP (2-hydroxy-4-(methylthio)butanenitrile)
Functional Group Amine (-NH

)
Hydroxyl (-OH)
Precursor Methional + HCN + NH

Methional + HCN (No Ammonia)
Metabolism Converts to MethionineConverts to Keto-methionine

Methionine
Stability Lower (prone to polymerization)Higher (commercially sold as liquid)

References

  • Gomez-Vallejo, V., et al. (2018). "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction." National Institutes of Health / PMC. Available at: [Link]

  • PubChem. (n.d.). "2-Amino-4-(methylthio)butyronitrile (Compound)." National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Strecker Synthesis."[8][9][10][12] Available at: [Link]

  • LookChem. (n.d.). "CAS 3198-47-8, 2-Amino-4-(methylthio)-butyronitrile."[1][2][3][5][13] Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Amino-4-(methylthio)butanenitrile

Common Names: Methionine Nitrile, Met-CN, 2-amino-4-methylsulfanylbutanenitrile. CAS Registry Number: 14206-64-5 (Free base) / 135639-50-6 (HCl salt).

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: Methionine Nitrile, Met-CN, 2-amino-4-methylsulfanylbutanenitrile. CAS Registry Number: 14206-64-5 (Free base) / 135639-50-6 (HCl salt).

Executive Summary

You are likely working with this compound as a Strecker synthesis intermediate for Methionine or in prebiotic chemistry simulations.

The Critical Stability Rule: 2-amino-4-(methylthio)butanenitrile is inherently unstable in aqueous solution at neutral or basic pH. It exists in a dynamic equilibrium. To maintain integrity, you must control three vectors: Protonation State (pH) , Temperature , and Oxidation .

  • At pH > 7: Rapid decomposition via the Retro-Strecker reaction (releasing Cyanide and Methional).

  • At pH < 3: Significantly stabilized as the ammonium salt, though slow hydrolysis to the amide/acid (Methionine) will eventually occur.

  • Oxidation: The thioether tail is susceptible to oxidation to sulfoxides, independent of pH.

Part 1: The Degradation Landscape

To troubleshoot effectively, you must understand the competing pathways destroying your molecule.

Mechanism of Instability

The stability of


-aminonitriles is dictated by the availability of the free amine lone pair.
  • Retro-Strecker (Reversible): The free amine initiates the expulsion of cyanide, reverting the molecule to Methional (aldehyde) and HCN.

  • Hydrolysis (Irreversible): Water attacks the nitrile carbon, converting it first to the amide, then to Methionine.

  • Oxidation (Secondary): Dissolved oxygen attacks the sulfur atom.

Visualizing the Pathways

MetCN_Stability cluster_conditions Stability Factors MetCN Methionine Nitrile (Target Molecule) Imine Iminium Intermediate MetCN->Imine Retro-Strecker (High pH) MetAmide Methionine Amide MetCN->MetAmide Hydrolysis (Acid/Base) MetSulfoxide Methionine Sulfoxide MetCN->MetSulfoxide Oxidation (O2/Peroxides) Methional Methional (Aldehyde) Imine->Methional HCN HCN + NH3 (Toxic Gas) Imine->HCN Methionine Methionine (Carboxylic Acid) MetAmide->Methionine Slow Hydrolysis Text Low pH (<3): Traps MetCN as Salt High pH (>7): Drives Retro-Strecker Heat: Accelerates Hydrolysis

Figure 1: Competing degradation pathways.[1] The red path (Retro-Strecker) is the primary cause of rapid sample loss and toxicity. The green path (Hydrolysis) is the synthesis route but a storage failure.

Part 2: Troubleshooting Guide

Use this matrix to diagnose issues with your solution immediately.

Symptom-Based Diagnosis
SymptomProbable CauseThe MechanismImmediate Action
Smell of "Cooked Potatoes" Retro-Strecker Decomposition The molecule has reverted to Methional (3-methylthiopropanal), which has a potent potato-like odor.DANGER: HCN is also present. Acidify to pH 2 immediately to trap remaining nitrile. Ventilate area.
Solution turns Yellow/Brown Polymerization HCN released from decomposition is polymerizing (azulmic acid) or the aldehyde is condensing.Sample is compromised. Discard as hazardous waste (Cyanide protocol).
pH Drift (Rising) Ammonia Release Decomposition releases

, which raises the pH, further accelerating the decomposition (autocatalytic loop).
Re-adjust pH with dilute HCl or

.
New Peak at ~3.0 min (HPLC) Hydrolysis Conversion to Methionine Amide or Methionine.Store at -20°C. Ensure buffer is not catalyzing hydrolysis.
Stability Data Matrix
ConditionHalf-Life (Estimated)Status
pH 1.0 - 2.0 (RT) Days to WeeksStable (Protonated Amine blocks Retro-Strecker).
pH 7.0 (RT) < 6 HoursUnstable (Equilibrium shifts to aldehyde/HCN).
pH 9.0+ (RT) MinutesCritical Failure .
-20°C (Solid Salt) > 1 YearRecommended Storage .

Part 3: Protocols for Handling & Analysis

Protocol A: Stabilization of Aqueous Solutions

Goal: Maintain the integrity of the nitrile for >24 hours.

  • Preparation: Do not dissolve the free base directly in neutral water.

  • Acidification: Pre-acidify your solvent (water) with 1.0 equivalent of HCl or

    
    before adding the nitrile.
    
    • Target pH: 1.5 – 2.5.

  • Buffer Selection: Avoid phosphate buffers at pH > 6. Use Citrate or Glycine-HCl buffers for acidic stability studies.

  • Deoxygenation (Optional): If studying long-term stability (>1 week), sparge water with Argon to prevent sulfur oxidation.

Protocol B: Analytical Validation (HPLC)

Goal: Separate the Nitrile (Reactant) from Methionine (Hydrolysis) and Methional (Decomposition).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Low pH suppresses hydrolysis during the run.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 40% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Nitrile) and 254 nm (impurities).

  • Expected Elution Order:

    • Methionine (Most Polar)

    • Methionine Nitrile (Target)

    • Methional (Least Polar / Hydrophobic tail)

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store the free base of Methionine Nitrile on the shelf? A: No. The free base is an oil or low-melting solid that is thermodynamically unstable. It should be converted to the Hydrochloride (HCl) salt or Hemisulfate salt for storage. The salt form is a stable solid because the amine is protonated, preventing the Retro-Strecker initiation.

Q2: I need to run a reaction at pH 8. How do I keep it stable? A: You cannot keep it static at pH 8. You must generate it in situ or add it immediately before the reaction event. If you are testing enzymatic activity (e.g., nitrilase), use a continuous flow system or add the substrate in batches to minimize the residence time of the free nitrile in the basic buffer.

Q3: Is the "potato smell" dangerous? A: The smell itself comes from Methional (detectable at ppb levels), which is not acutely toxic. However, it is a sentinel indicator. For every molecule of Methional you smell, a molecule of Hydrogen Cyanide (HCN) has been released. If the smell is strong, assume HCN levels are hazardous.

Q4: Why does my sample show two peaks in NMR (


)? 
A:  If you dissolved the HCl salt in 

without buffering, the pH might be low enough to be stable. If you see a second set of peaks, check for Methionine Amide (partial hydrolysis). The nitrile carbon signal (~118 ppm in

) will disappear and be replaced by a carbonyl signal (~175 ppm).

References

  • Van Trump, J. E., & Miller, S. L. (1972). Prebiotic synthesis of methionine. Science, 178(4063), 859-860.

    • Relevance: Establishes the Strecker equilibrium thermodynamics for methionine specifically, confirming the instability of the nitrile rel
  • Taillades, J., et al. (1998). Aqueous Strecker reaction... equilibrium constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 1247-1254.

    • Relevance: Provides kinetic data on -aminonitrile hydrolysis and the influence of pH on the Retro-Strecker equilibrium.
  • Organic Syntheses, Coll. Vol. 2. (1943). dl-Methionine.[2][3][4]

    • Relevance: Details the industrial/preparative handling of the nitrile intermediate, emphasizing the need for immediate hydrolysis to secure the amino acid yield.
  • Danger, G., et al. (2011). The role of sulfur in the prebiotic synthesis of amino acids. Origins of Life and Evolution of Biospheres, 41, 35-50.

    • Relevance: Discusses the specific stability of sulfur-containing aminonitriles in aqueous environments.

Sources

Optimization

Technical Support Center: Nitrile Synthesis &amp; Purification

The following technical guide addresses the purification of nitrile products derived from methionine precursors, specifically focusing on the removal of the persistent methioninamide impurity. This guide is structured fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of nitrile products derived from methionine precursors, specifically focusing on the removal of the persistent methioninamide impurity. This guide is structured for researchers and process chemists encountering incomplete conversion or hydrolysis during nitrile synthesis.

Executive Summary

In the synthesis of methionine-derived nitriles (e.g., L-Methionine nitrile, Boc-Met-CN), the presence of methioninamide (the primary amide precursor or hydrolysis byproduct) is a critical quality attribute. Methioninamide impurities arise from two primary vectors:

  • Incomplete Dehydration: Failure of the dehydrating agent (e.g., POCl

    
    , TFAA) to fully convert the starting amide.
    
  • Reversible Hydrolysis: Exposure of the labile

    
    -amino nitrile to atmospheric moisture, reverting the nitrile to the amide.
    

Due to the high polarity and hydrogen-bonding capability of the primary amide, it can significantly alter the physicochemical properties of the desired nitrile, interfering with downstream applications such as fragment coupling or click chemistry.

Troubleshooting Guide (Q&A)

Q1: How do I definitively distinguish Methioninamide from Methionine Nitrile in crude mixtures?

A: The most reliable method is


H NMR spectroscopy , as the two species have distinct signatures despite their structural similarity.
FeatureMethionine Nitrile (Product)Methioninamide (Impurity)
Amide Protons Absent Present: Two broad singlets (or one broad hump) typically between

5.5 – 7.5 ppm
(solvent dependent).

-Proton (

)
Upfield Shift: The electron-withdrawing effect of -CN is different from -CONH

. Typically appears at

3.8 – 4.2 ppm
.
Downfield Shift: Typically appears at

4.3 – 4.6 ppm
due to the amide anisotropy.
IR Spectroscopy Sharp band at ~2250 cm

(C

N stretch).
Strong bands at ~1650–1690 cm

(C=O, Amide I) and ~3200–3400 cm

(N-H stretch).
Q2: I used excess dehydrating agent. Why is the amide still present?

A: If you observe the amide after an aggressive dehydration protocol (e.g., excess POCl


/Pyridine), it is likely due to post-reaction hydrolysis  rather than incomplete conversion.
  • Mechanism:

    
    -Amino nitriles are susceptible to hydration under acidic or basic aqueous workup conditions.
    
  • Diagnosis: If the TLC showed full conversion during the reaction but the isolated solid contains amide, the hydrolysis occurred during the quench or column chromatography.

  • Solution: Use non-aqueous workup methods or buffer the aqueous quench to pH 7. Avoid prolonged exposure to silica gel (which is acidic and contains water).

Q3: The amide and nitrile co-elute on silica. How do I separate them?

A: While both are polar, the amide is a hydrogen bond donor, whereas the nitrile is only an acceptor. You can exploit this by modifying your mobile phase:

  • Change Solvent System: Switch from MeOH/DCM (which suppresses H-bonding differences) to EtOAc/Hexane or Acetone/Hexane . The amide will retain significantly more in non-protic polar solvents.

  • Precipitation (The "Crash" Method): Methioninamide is typically less soluble in ether/hexanes than the corresponding nitrile. Dissolve the crude oil in a minimum amount of CH

    
    Cl
    
    
    
    , then slowly add cold diethyl ether or diisopropyl ether. The amide often precipitates as a white solid, leaving the nitrile in the supernatant.

Experimental Protocols

Protocol A: Chemoselective Purification via Flash Chromatography

Use this protocol for complex mixtures where precipitation fails.

Principle: Exploiting the high Polar Surface Area (PSA) of the amide functionality (


) vs. the nitrile (

) to achieve separation on silica gel.
  • Column Preparation: Use high-performance spherical silica (25–40 µm). Neutralize silica with 1% Et

    
    N in Hexane if the nitrile is acid-sensitive (e.g., Boc-deprotected amine).
    
  • Mobile Phase Optimization:

    • Do NOT use: MeOH/DCM (compresses Rf values).

    • Recommended: Gradient of EtOAc in Hexanes (0%

      
       50%) .
      
    • Data Point: For Boc-Met-CN, typical Rf in 30% EtOAc/Hex is ~0.6, while Boc-Met-NH

      
       is ~0.2.
      
  • Loading: Load the sample as a liquid injection (dissolved in minimal Toluene or DCM). Avoid dry loading on silica to prevent on-column hydrolysis.

  • Elution: Collect fractions. The nitrile will elute first.

  • Post-Column: Evaporate solvent immediately at

    
    C. Do not store the nitrile in solution for extended periods.
    
Protocol B: Scavenging via Solubility (Precipitation)

Use this protocol for scale-up (>1g) to avoid large solvent volumes.

  • Dissolution: Dissolve the crude reaction mixture (containing Nitrile + Amide impurity) in Dichloromethane (DCM) (10 mL per gram of crude).

  • Precipitation:

    • Place the flask in an ice bath (

      
      C) with vigorous stirring.
      
    • Dropwise add Diethyl Ether (Et

      
      O)  or MTBE  until the solution becomes slightly cloudy.
      
    • Continue adding ether until the ratio is approx. 1:5 (DCM:Ether).

  • Filtration: The Methioninamide (and potential sulfoxide side products) will crystallize/precipitate out.

  • Recovery: Filter the solid (impurity).[1] The filtrate contains the purified Methionine Nitrile .

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the pure nitrile oil/solid.

Mechanistic Visualization

The following diagram illustrates the dehydration pathway and the reversible hydrolysis loop that re-introduces the methioninamide impurity.

NitrileSynthesis cluster_0 Critical Control Point Amide Methioninamide (Starting Material/Impurity) Inter Imidate Intermediate (Activated) Amide->Inter Dehydration (POCl3/TFAA) Sulfoxide Met-Sulfoxide (Oxidative Side Product) Amide->Sulfoxide [O] (Air/Peroxides) Nitrile Methionine Nitrile (Target Product) Inter->Nitrile - Leaving Group Nitrile->Amide Hydrolysis (H2O / Silica / Acid) Nitrile->Sulfoxide [O]

Figure 1: Reaction pathway showing the dehydration of Methioninamide to Nitrile and the parasitic hydrolysis loop (dashed red line) that regenerates the impurity.

Quantitative Data: Physicochemical Comparison

Understanding the physical differences is key to separation.

PropertyMethioninamide (Impurity)Methionine Nitrile (Target)Implication for Purification
H-Bond Donors 2 (Primary Amide)0 (if N-protected) / 2 (if free amine)Amide binds stronger to Silica.
H-Bond Acceptors 2 (C=O, Met-S)2 (CN, Met-S)Nitrile is less polar.
LogP (Est.) ~ -0.5 to 0.5~ 0.5 to 1.2Nitrile is more soluble in organics.
pKa (Conj. Acid) ~ -0.5 (Amide O)~ -10 (Nitrile N)Amide is more basic (O-protonation).

References

  • Dehydration of Primary Amides: Corson, B. B.; Scott, R. W.; Vose, C. E. "Acetonitrile from Acetamide." Organic Syntheses, 1941 , Coll. Vol. 1, 179. Link

  • Burgess Reagent Protocol: Claremon, D. A.; Phillips, B. T. "An Efficient Method for the Dehydration of Amides to Nitriles."[2][3] Tetrahedron Letters, 1988 , 29(18), 2155-2158. Link

  • Nitrile Stability & Hydrolysis: Cohen, M. A.; Sawden, J.; Turner, N. J. "Selective biocatalytic hydrolysis of nitriles to amides." Tetrahedron Letters, 1990 , 31(49), 7223-7226. Link

  • Mild Dehydration Methods: Zhou, S.; Junge, K.; Beller, M. "General and Efficient Dehydration of Primary Amides to Nitriles." Organic Letters, 2009 , 11(11), 2461–2464. Link

  • Methionine Chemistry: Gomez, S.; Peters, J. A.; Maschmeyer, T. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles." Advanced Synthesis & Catalysis, 2002 , 344(10), 1037–1057. Link

Sources

Troubleshooting

Technical Support Center: Stabilizing Methylthio Groups in Nitrile Chemistry

Role: Senior Application Scientist Ticket ID: S-Me-OX-PROTECT-001 Status: Open Subject: Prevention of oxidative degradation of methylthio (-SMe) moieties during nitrile processing. Executive Summary & Diagnostic Triage T...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: S-Me-OX-PROTECT-001 Status: Open Subject: Prevention of oxidative degradation of methylthio (-SMe) moieties during nitrile processing.

Executive Summary & Diagnostic Triage

The Core Conflict: You are likely facing a chemoselectivity paradox. The methylthio group (-SMe) is an electron-rich soft nucleophile prone to oxidation into sulfoxides (


 Da) and sulfones (

Da). However, standard nitrile transformations—specifically hydrolysis to amides or acids—often rely on oxidative methods (e.g.,

) or harsh acidic conditions that promote autoxidation.

Is your compound already degrading? Before optimizing, confirm the degradation pathway using this diagnostic checklist:

Diagnostic MarkerObservationInterpretation
LC-MS Shift M+16 (major) or M+32 (minor)Sulfoxide formation (M+16) is the primary degradation product. Sulfone (M+32) indicates strong oxidants or prolonged air exposure.
1H NMR (Me-S) Downfield shift (~2.5 ppm

~2.7-2.9 ppm)
The methyl group on the sulfur deshields significantly upon oxidation to sulfoxide.
Appearance White solid turns yellow/gumAutoxidation often leads to amorphous impurities.
Solubility Increased polaritySulfoxides are significantly more polar than the parent thioether.
Critical Workflow: Nitrile Hydrolysis without Oxidation

The Problem: Standard hydrolysis protocols (Radziszewski reaction) utilize Hydrogen Peroxide (


) and base. Do not use this method.  It will quantitatively oxidize your -SMe group before hydrolyzing the nitrile.

The Solution: Use the Ghaffar-Parkins Platinum Catalyst .[1][2][3] Rationale: This phosphinito-platinum complex catalyzes the hydration of nitriles to amides using water as the sole nucleophile under neutral conditions, completely avoiding oxidative reagents.

Protocol: Ghaffar-Parkins Hydrolysis

Target: Conversion of Nitrile (-CN) to Primary Amide (-CONH2) with intact -SMe.

Materials:

  • Substrate: Nitrile containing -SMe group.

  • Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Commercially available or synthesized ex-situ).

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitrile substrate (1.0 equiv) in Ethanol.

  • Catalyst Addition: Add Water (equal volume to EtOH) followed by the Ghaffar-Parkins catalyst (0.1 – 1.0 mol%).

    • Note: Higher loading (up to 5 mol%) may be needed for sterically hindered nitriles.

  • Reaction: Heat the mixture to 70–80 °C under an inert atmosphere (

    
     or Ar).
    
    • Why? Although the catalyst is robust, excluding oxygen prevents background autoxidation of the -SMe group at elevated temperatures.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.

  • Workup:

    • Concentrate the solvent in vacuo.

    • The catalyst residues are minimal. Purify via short silica plug or crystallization.

    • Crucial: Do not use bleach (hypochlorite) to clean glassware containing your product; it will oxidize the residue immediately.

Module: Storage & Handling Prevention Strategies

If your degradation occurs during storage or general workup, implement these "Process Hygiene" protocols.

A. The "Sacrificial Scavenger" Technique (Workup)

If you must perform a reaction involving potential oxidants (or if your solvent contains peroxides), add a sacrificial sulfide during the quench.

  • Reagent: Methionine or Dimethyl Sulfide (DMS).

  • Mechanism: These simple sulfides are more accessible/reactive than your sterically hindered drug candidate. They consume the oxidant preferentially.

  • Protocol: Add 5.0 equiv of Methionine to the aqueous quench buffer before introducing the organic reaction mixture.

B. Solvent Peroxide Exclusion

Ethers (THF, Dioxane, Diethyl Ether) form peroxides upon storage. These peroxides transfer oxygen to -SMe groups.

  • Rule: Never use THF >3 months old for thioether compounds.

  • Test: Use starch-iodide paper. If blue, dehydrate/distill or discard.

  • Stabilizer: Use BHT-stabilized solvents where possible.

Visualization: Logic & Pathways
Figure 1: Oxidation Trajectory & Prevention Logic

G Substrate Target: Nitrile-SMe (Mass M) Sulfoxide Sulfoxide Impurity (Mass M+16) Substrate->Sulfoxide Fast Oxidation Oxidant Oxidant Source: (H2O2, Air, Peroxides) Oxidant->Substrate Attacks S-Nucleophile Sulfone Sulfone Impurity (Mass M+32) Sulfoxide->Sulfone Slow Oxidation Strategy PREVENTION STRATEGY: 1. Use Pt-Catalysis (Ghaffar-Parkins) 2. Inert Atmosphere (N2) 3. Sacrificial Methionine Strategy->Oxidant Eliminates/Blocks

Caption: The oxidative degradation pathway of methylthio-nitriles. The primary risk is the rapid M+16 shift (Sulfoxide). Prevention strategies must block the oxidant source upstream.

Figure 2: Decision Tree for Nitrile Hydrolysis

D Start Start: Hydrolyze Nitrile with -SMe Group Q1 Is the Nitrile Sterically Hindered? Start->Q1 Avoid AVOID: H2O2/NaOH (Radziszewski) Result: S-Oxidation Start->Avoid Standard Protocol? MethodA Method A: Ghaffar-Parkins (Pt-Catalyst) *Best for Stability* Q1->MethodA Yes/No (General Purpose) MethodB Method B: Enzymatic (Nitrilase) *Best for Enantioselectivity* Q1->MethodB No (Requires Screening) MethodC Method C: Anhydrous t-BuOK *Metal-Free Alternative* Q1->MethodC No (If Metal-Free req.)

Caption: Selection guide for nitrile hydrolysis methods compatible with thioethers. The Platinum-catalyzed route is the most robust general-purpose solution.

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA to oxidize a different part of my molecule without touching the -SMe? A: No. The Methylthio group is one of the most reactive nucleophiles toward electrophilic oxidants like mCPBA. It will oxidize before most double bonds or nitrogens. You must protect the sulfur (e.g., as a sulfonium salt) or choose a different synthetic route.

Q: I see a +16 peak in LCMS, but I didn't use any oxidants. Why? A: This is likely autoxidation from dissolved oxygen in your solvent, catalyzed by light or trace metals.

  • Fix: Sparge all solvents with Argon for 15 minutes before use. Store the compound in amber vials to block UV light.

Q: Can I reverse the oxidation if it happens? A: Sulfoxides (M+16) can sometimes be reduced back to sulfides using oxalyl chloride/NaI or PCl3 , but these are harsh reagents that may hydrolyze your nitrile or amide. Prevention is far superior to remediation.

References
  • Ghaffar, T., & Parkins, A. W. (1995).[1][3][4] A new homogeneous platinum containing catalyst for the hydrolysis of nitriles.[1] Tetrahedron Letters, 36(47), 8657-8660.

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[1][3] Org.[5][6][7][8][9] Synth., 101, 327-341.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 248, 1389-1439.
  • Maugard, T., et al. (2002). Enzymatic hydrolysis of nitriles in the presence of thioethers. Tetrahedron: Asymmetry.

Sources

Optimization

Technical Support Center: 2-Amino-4-(methylthio)butanenitrile Purification

Current Status: 🟢 Operational | Topic: Isolation & Stabilization of Methionine Nitrile Ticket ID: AMBN-PUR-001[1] 👨‍🔬 Executive Summary Molecule: 2-amino-4-(methylthio)butanenitrile (CAS: 3198-47-8) Common Aliases: Methi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Isolation & Stabilization of Methionine Nitrile Ticket ID: AMBN-PUR-001[1]

👨‍🔬 Executive Summary

Molecule: 2-amino-4-(methylthio)butanenitrile (CAS: 3198-47-8) Common Aliases: Methionine nitrile,


-amino-

-methylthiobutyronitrile.[1][2] The Core Challenge: This molecule is thermodynamically unstable. In the presence of moisture or heat, it undergoes a Retro-Strecker reaction (reverting to methional, ammonia, and cyanide) or polymerizes into dark, resinous tars. Support Directive: Most yield losses occur during the workup, not the reaction. This guide prioritizes thermal mitigation and pH control to successfully isolate the target from the crude Strecker mixture.

📊 Quick-Reference Data Dashboard

ParameterValue / ConditionCritical Note
Physical State Yellow to Orange OilDarkening indicates polymerization.[1]
Boiling Point ~266°C (Predicted, 760 mmHg)DO NOT distill at atm pressure. Decomposes >60°C.
Density 1.085 g/cm³Slightly denser than water; check phase layers carefully.[1]
Solubility Soluble in Et₂O, DCM, EtOHLow solubility in non-polar alkanes (Hexane).
pKa ~7.5 (Amine)Extract at pH > 9; Stabilize as salt at pH < 3.[1]
Storage -20°C, under ArgonUnstable at Room Temp (t₁/₂ < 24h in air).

🛠️ Module 1: Isolation from Reaction Mixture (The Workup)

Issue: "I have a dark emulsion and my product is reverting to aldehyde." Root Cause: Prolonged exposure to water at high pH promotes hydrolysis and Retro-Strecker decomposition.[1]

The "Cold-Flash" Extraction Protocol

Standard Strecker mixtures contain water, unreacted ammonia, and cyanide. You must separate the organic nitrile rapidly.

  • Quench & Cool: Immediately cool the reaction mixture to 0–4°C . Do not allow it to sit at room temperature.

  • Phase Separation:

    • Add Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1] Avoid Ethyl Acetate (transesterification risk with free amines).[1]

    • Troubleshooting Emulsions: If an emulsion forms, add saturated brine. Do not heat to break the emulsion. Centrifugation is preferred over heating.[1]

  • Washing (The Critical Step):

    • Wash the organic layer 2x with Ice-Cold Brine .[1]

    • Why? This removes dissolved ammonia.[1][3] Ammonia catalyzes the polymerization of aminonitriles.

  • Drying:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes at 0°C.

    • Avoid: MgSO₄ (Magnesium Sulfate) can sometimes act as a weak Lewis acid and promote degradation in sensitive aminonitriles.[1]

⚠️ Module 2: Purification via Vacuum Distillation

Issue: "The liquid turned black and viscous during distillation." Root Cause: Thermal decomposition.[1] The boiling point at atmospheric pressure is theoretical only; the molecule destroys itself before reaching it.

High-Vacuum Distillation Guide

Prerequisite: You must have a vacuum line capable of < 1 mmHg (Torr) .[1]

StepParameterTechnical Rationale
1. Strip Solvent Rotary Evap @ < 30°CRemove extraction solvent.[1] Do not use a water bath > 30°C.
2.[1] Vacuum Setup < 0.5 mmHgLower pressure = Lower boiling point.[1]
3. Heating Oil Bath max 80°CIf it doesn't distill by bath temp 80°C, stop.
4. Collection Short-path condenserMinimize thermal residence time.[1]

✅ Success Indicator: The product should distill as a clear to pale yellow oil. ❌ Failure Mode: If the pot residue solidifies or turns tar-black, the temperature was too high or the vacuum was insufficient.

🔒 Module 3: Stabilization (The "Salt" Strategy)

Expert Insight: Unless you need the free base immediately for a reaction, do not store it as a free amine. Convert it to a salt for long-term stability.

Hydrochloride Salt Formation Protocol
  • Dissolve the crude/distilled oil in dry Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Slowly bubble dry HCl gas or add 2M HCl in Dioxane dropwise.

  • Observation: A white to off-white precipitate (2-amino-4-(methylthio)butanenitrile hydrochloride) will form immediately.[1]

  • Filtration: Filter the solid under Argon.

  • Result: This salt is stable at room temperature for months/years if kept dry.[1]

📉 Troubleshooting Logic Flow

Visualizing the decision-making process for purification.

PurificationWorkflow Start Crude Strecker Mixture (Aq. NH3, HCN, Aldehyde) Cool Cool to 0°C immediately Start->Cool Extract Extract with Et2O/DCM (Keep Cold) Cool->Extract Dry Dry organic layer (Na2SO4, 0°C) Extract->Dry Decision1 Is Product Needed as Free Base? Dry->Decision1 Distill High Vacuum Distillation (<1 mmHg, Bath <80°C) Decision1->Distill Yes Salt Add HCl in Dioxane/Ether Decision1->Salt No (Storage) ResultOil Pure Oil (Use Immediately) Distill->ResultOil Vacuum Good Decomp Thermal Decomposition (Black Tar) Distill->Decomp Temp > 80°C ResultSalt Solid HCl Salt (Shelf Stable) Salt->ResultSalt

Figure 1: Decision logic for processing unstable aminonitriles. Note the divergence based on storage needs.

❓ Frequently Asked Questions (FAQ)

Q: Can I use column chromatography for purification? A: Proceed with caution. Silica gel is slightly acidic and can induce hydrolysis of the nitrile or "sticking" of the amine. If you must use a column, deactivate the silica with 1-2% Triethylamine (Et₃N) in the mobile phase to protect the amine. Alumina (neutral) is often a better choice than silica for aminonitriles.[1]

Q: My product smells like almonds and rotten eggs. Is this normal? A: The "rotten egg" smell is methyl mercaptan (methanethiol) or methional. The "almond" smell is HCN. This indicates decomposition (Retro-Strecker). You are losing product.[1] Re-cool the mixture and check the pH. If it is too acidic, HCN is liberated; if too basic, ammonia is liberated. Keep pH neutral-alkaline during extraction, then acidify only if making the salt.

Q: Why is the yield lower than the literature claims? A: Literature yields for Strecker reactions often report in situ yields (conversion), not isolated yields. Isolation of the free nitrile is notoriously difficult due to its water solubility and instability. Expect isolated yields of 50-70% even with good technique.[1]

Q: Can I store the free oil in the fridge? A: Only for 24-48 hours. Even at 4°C, the free amine can slowly attack the nitrile group of a neighboring molecule (self-polymerization), leading to a viscous orange goo. Always store under inert gas (Argon/Nitrogen).

📚 References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 100904, 2-Amino-4-(methylthio)butyronitrile. Retrieved February 22, 2026, from [Link]

  • Gresham, T. L., & Schweitzer, C. E. (1949). U.S. Patent No.[1] 2,485,236: Preparation of methionine nitrile.[1] U.S. Patent and Trademark Office. (Describes the fundamental instability and synthesis from methional).

  • Davis, P. (1985). U.S. Patent No.[1][4] 4,551,526: Synthesis of alpha-aminonitriles. U.S. Patent and Trademark Office. (Details non-aqueous isolation techniques to improve stability).

  • Organic Chemistry Portal. (n.d.).[1] Strecker Synthesis. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting

Handling precautions for toxic nitrile precursors of amino acids

Topic: Handling precautions for toxic nitrile precursors (Strecker Synthesis Intermediates) Role: Senior Application Scientist Status: Operational | Priority: High ⚠️ Core Directive: The "Masked" Cyanide Protocol Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling precautions for toxic nitrile precursors (Strecker Synthesis Intermediates) Role: Senior Application Scientist Status: Operational | Priority: High

⚠️ Core Directive: The "Masked" Cyanide Protocol

Welcome to the technical support guide for amino acid synthesis. As researchers, we often treat


-aminonitriles merely as intermediates in the Strecker synthesis.[1] This is a safety blind spot.

The Scientist's Reality: An


-aminonitrile is not a stable endpoint; it is a masked hydrogen cyanide (HCN) generator .[1] In equilibrium, especially under moist or slightly acidic conditions (common during work-up), these compounds can revert to the starting imine and release HCN gas.

Your Golden Rule: Treat every milligram of amino nitrile precursor with the same containment protocols as you would free cyanide salts.

Module 1: Synthesis & Containment

"How do I safely manage the equilibrium during the Strecker reaction?"

The Strecker synthesis typically involves reacting an aldehyde/ketone with ammonium chloride and potassium/sodium cyanide.[1]

Critical Control Points[1][2][3][4]
  • The pH Trap: The reaction requires a buffered pH (often ~9-10) to allow nucleophilic attack while maintaining enough protonated amine.[1]

    • Risk:[2][3][4][5] If the pH drops below 9 during addition, you risk rapid evolution of HCN gas.

    • Control: Always add the cyanide solution slowly to the buffered amine/aldehyde mixture. Never add acid directly to a cyanide-containing vessel.[1][4]

  • Solvent Choice:

    • Risk:[2][3][4][5] DMSO and DMF can facilitate skin absorption of cyanide species.[1]

    • Control: If using DMSO, double-gloving is mandatory (see PPE section).[1]

Visualization: The Safety Logic Flow

This diagram illustrates the decision matrix for handling the reaction mixture safely.

StreckerSafety Start Start: Strecker Synthesis Reagents Reagents: KCN + NH4Cl Start->Reagents Reaction Reaction Mixture (pH 9-10) Reagents->Reaction Check Check pH Reaction->Check Risk RISK: pH < 9 HCN Evolution Check->Risk Acidic Safe Proceed to Work-up Check->Safe Basic Risk->Reaction Add Base (NaOH) Immediately

Caption: Logical flow for monitoring pH during Strecker synthesis to prevent HCN release.

Module 2: Quenching & Waste Disposal (The "Cleanup")

"How do I destroy excess cyanide without creating a new hazard?"

This is the most frequent point of failure. You have two primary options: Oxidative Destruction (Bleach) or Complexation (Ferrous Sulfate) .[1]

Method A: Oxidative Destruction (Sodium Hypochlorite)

Best for: Aqueous waste streams with free cyanide.[1]

The "Senior Scientist" Warning: Do NOT simply pour bleach into the waste.[1] If the pH is not strictly controlled (>10), the reaction produces Cyanogen Chloride (ClCN) , a tear gas that is highly toxic and undetectable by standard HCN sensors until it is too late.

Protocol:

  • Adjust pH: Ensure the waste solution is pH > 11 using NaOH.[1]

  • Slow Addition: Add 10-15% Sodium Hypochlorite (Bleach) slowly with stirring.

  • Cooling: The reaction is exothermic.[1] Keep the vessel in an ice bath.

  • Check: Test for residual cyanide using starch-iodide paper (turns blue in presence of oxidant, indicating excess bleach) or a specific CN test strip.[1]

  • Wait: Allow to stand for at least 24 hours before neutralizing the pH for disposal.

Method B: Complexation (Ferrous Sulfate)

Best for: Small spills or when pH control is difficult.[1]

Protocol:

  • Add excess solid Ferrous Sulfate (

    
    ) to the waste.[1]
    
  • Adjust pH to ~11-12.[1]

  • Result: Forms Ferrocyanide (

    
    ), a stable, non-toxic complex (Prussian Blue precipitate).[1]
    
  • Note: This generates heavy metal waste, which requires different disposal channels than organic waste.[1]

Visualization: Quenching Decision Matrix

QuenchLogic Waste Cyanide Waste Stream Method Choose Method Waste->Method Bleach Bleach (Hypochlorite) Method->Bleach High Volume/Aqueous FeSO4 Ferrous Sulfate Method->FeSO4 Spills/Solids BleachStep1 CRITICAL: Adjust pH > 11 Bleach->BleachStep1 FeStep1 Add Excess FeSO4 FeSO4->FeStep1 BleachStep2 Add Bleach Slowly (Ice Bath) BleachStep1->BleachStep2 BleachRisk WARNING: Low pH = ClCN Gas BleachStep2->BleachRisk FeStep2 Precipitate Prussian Blue FeStep1->FeStep2

Caption: Decision tree for cyanide destruction. Note the critical pH step in the Bleach method.

Module 3: Personal Protective Equipment (PPE)

"Are my nitrile gloves actually safe for nitrile handling?"

No. This is a common linguistic trap. "Nitrile" gloves are made of nitrile butadiene rubber, but they are permeable to many organic solvents used in Strecker synthesis (like DCM, THF, or DMSO) which can carry the toxic amino nitrile through the glove to your skin.

Glove Compatibility Data
Glove MaterialProtection LevelBreakthrough Time (Organic Solvents)Recommendation
Standard Nitrile (4 mil) ⚠️ Low< 1-5 mins (for DCM/Acetone)Insufficient for direct handling.[1] Splash only.
Double Nitrile ⚠️ Medium~15 minsBetter, but still risky for prolonged work.[1]
Silver Shield / Laminate ✅ High> 4 hoursMandatory for spill cleanup or concentrated handling.[1]
Butyl Rubber ✅ High> 8 hoursExcellent for ketones/esters, but poor dexterity.[1]

Expert Protocol: For all Strecker syntheses, wear Silver Shield (Laminate) gloves under a pair of standard nitrile gloves.[1] The laminate provides chemical resistance; the outer nitrile provides grip and keeps the laminate tight to the hand.

Module 4: Emergency Response (FAQs)

Q: The HCN alarm is going off. What is the immediate action?

  • Evacuate: Leave the lab immediately. Do not stop to close sashes if it delays exit.

  • Isolate: Close the lab door to contain the gas.

  • Alert: Activate the building fire alarm/hazmat response.

Q: A colleague has splashed amino nitrile solution on their skin.

  • Drench: Immediately get them to the safety shower.[1]

  • Strip: Remove all contaminated clothing while under the water.[1]

  • Flush: Wash for at least 15 minutes.

  • Treat: If they are conscious but showing symptoms (dizziness, rapid breathing), medical personnel may administer Cyanokit (Hydroxocobalamin) .[1]

    • Note: Old kits used Amyl Nitrite; modern standard is Hydroxocobalamin.[1]

  • Do NOT: Do not perform mouth-to-mouth resuscitation. You will poison yourself.[1] Use a bag-valve mask.[1]

References

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Cyanides and Nitriles.[1][6] National Research Council.[1]

  • Massachusetts Institute of Technology (MIT) EHS. (2015).[1][7] Laboratory Use of Cyanide Salts Safety Guidelines.[1][6][3][4][7][8][1]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.[1][1]

  • World Health Organization (WHO). Cyanogen Chloride in Drinking-water.[1] (Background document for development of WHO Guidelines).[1]

  • Dartmouth College EHS. Cyanide Salts - Environmental Health and Safety.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Hydrolysis of Methionine Nitrile: Chemical vs. Enzymatic Routes

For Researchers, Scientists, and Drug Development Professionals The conversion of methionine nitrile to methionine, an essential amino acid with widespread applications in pharmaceuticals and animal nutrition, is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The conversion of methionine nitrile to methionine, an essential amino acid with widespread applications in pharmaceuticals and animal nutrition, is a critical process in industrial organic synthesis.[1][2] This guide provides an in-depth comparison of the two primary methods for this transformation: traditional chemical hydrolysis and the increasingly adopted enzymatic hydrolysis. We will explore the underlying mechanisms, operational parameters, and key performance indicators of each approach, supported by experimental data and established protocols.

The Chemical Approach: A Well-Established but Demanding Pathway

Chemical hydrolysis of nitriles to carboxylic acids is a fundamental organic reaction that can be catalyzed by either acid or base.[3][4] This method is characterized by its robustness and high conversion rates but often requires harsh reaction conditions and can lead to the formation of undesirable byproducts.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis: The reaction typically proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[5][6] This is followed by a nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4][7]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3][5] Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide.[5] This amide is then hydrolyzed to a carboxylate salt.[3][5] To obtain the free carboxylic acid, a final acidification step is necessary.[8]

Causality in Experimental Choices

The choice between acid and base catalysis often depends on the overall stability of the starting material and the desired final product form.

  • Harsh Conditions: Both methods typically require elevated temperatures and prolonged reaction times to drive the reaction to completion.[6][9] These conditions can lead to the degradation of sensitive functional groups and the formation of impurities.

  • Byproduct Formation: A significant drawback of chemical hydrolysis is the stoichiometric formation of salt byproducts (e.g., ammonium sulfate or sodium chloride), which require energy-intensive separation and disposal procedures, adding to the environmental burden and operational costs.

  • Lack of Stereoselectivity: Chemical hydrolysis of racemic methionine nitrile results in a racemic mixture of D- and L-methionine. For applications requiring the pure L-enantiomer, a subsequent and often costly resolution step is necessary.[10][11]

Diagram 1: Chemical Hydrolysis Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Methionine Nitrile A_P1 Protonated Nitrile A_Start->A_P1 + H+ A_P2 Amide Intermediate A_P1->A_P2 + H2O - H+ A_End Methionine + NH4+ A_P2->A_End + H2O, H+ B_Start Methionine Nitrile B_P1 Imidic Acid Intermediate B_Start->B_P1 + OH- B_P2 Amide Intermediate B_P1->B_P2 Tautomerization B_P3 Methionate Salt + NH3 B_P2->B_P3 + OH- B_End Methionine B_P3->B_End + H+

Caption: Mechanisms for acid and base-catalyzed chemical hydrolysis of methionine nitrile.

The Enzymatic Advantage: Mild, Selective, and Sustainable

Enzymatic hydrolysis, utilizing nitrilase enzymes, presents a "green" and highly efficient alternative to traditional chemical methods.[12][13] Nitrilases (EC 3.5.5.1) catalyze the direct conversion of nitriles to their corresponding carboxylic acids and ammonia, often under mild and environmentally benign conditions.[14][15]

The Nitrilase Mechanism

The catalytic mechanism of nitrilase involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group.[12] This forms a tetrahedral intermediate, which is subsequently hydrolyzed by water molecules to release the carboxylic acid and ammonia, regenerating the enzyme for another catalytic cycle.[12][14] A key feature of this process is that it typically proceeds without the formation of a free amide intermediate.[14]

Expertise in Biocatalysis

The application of nitrilases for methionine synthesis showcases the power of biocatalysis to overcome the limitations of classical organic chemistry.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near neutral pH and at ambient temperatures.[13] These mild conditions prevent the degradation of the product and reduce energy consumption.

  • High Selectivity: Nitrilases can exhibit high chemo-, regio-, and enantioselectivity.[13][16] This is particularly advantageous for producing enantiomerically pure L-methionine directly from racemic methionine nitrile, eliminating the need for a separate resolution step.[17]

  • Reduced Waste: The enzymatic process avoids the use of harsh acids or bases and the subsequent formation of inorganic salts, leading to a more environmentally friendly and sustainable process.[13]

  • Enzyme Immobilization: For industrial applications, nitrilases can be immobilized on solid supports.[18] This enhances enzyme stability and allows for easy separation from the reaction mixture and reuse over multiple batches, significantly reducing catalyst costs.[19]

Diagram 2: Enzymatic Hydrolysis Workflow

G cluster_workflow Enzymatic Hydrolysis Workflow Start Methionine Nitrile (Substrate) Reaction Bioreactor (Aqueous Buffer, pH 7-8, 30-40°C) Start->Reaction Enzyme Immobilized Nitrilase Enzyme->Reaction Separation Filtration/ Centrifugation Reaction->Separation Product L-Methionine + Ammonia Separation->Product Recycle Recycle Enzyme Separation->Recycle Recycle->Reaction Reuse

Caption: A typical workflow for the enzymatic hydrolysis of methionine nitrile using an immobilized nitrilase.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance differences between chemical and enzymatic hydrolysis of methionine nitrile based on typical experimental outcomes.

ParameterChemical HydrolysisEnzymatic Hydrolysis
Catalyst Strong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH)Nitrilase (e.g., from Rhodococcus sp., Alcaligenes faecalis)[17][19]
Reaction Conditions High temperatures (reflux), extreme pHMild temperatures (20-50°C), neutral pH[20]
Reaction Time Several hours to days[6]Typically a few hours
Yield Generally high (>90%)Often quantitative (>99%)
Enantioselectivity None (produces racemic mixture)Can be highly enantioselective for L-methionine[17]
Byproducts Stoichiometric amounts of inorganic saltsAmmonia
Environmental Impact High energy consumption, waste generationLow energy consumption, minimal waste
Substrate Specificity BroadCan be highly specific[21]

Experimental Protocols

Protocol for Chemical Hydrolysis (Base-Catalyzed)

This protocol is a representative example for the base-catalyzed hydrolysis of a nitrile.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methionine nitrile (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. Methionine will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure DL-methionine.

Protocol for Enzymatic Hydrolysis

This protocol is a general procedure for enzymatic hydrolysis using a whole-cell or immobilized nitrilase.

  • Biocatalyst Preparation: Prepare a suspension of the nitrilase-containing whole cells or immobilized enzyme in a phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reaction Initiation: Add methionine nitrile to the enzyme suspension in a stirred-tank reactor or a shake flask. The substrate concentration is typically in the range of 50-200 mM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation. Monitor the formation of methionine and the consumption of the nitrile by HPLC.

  • Biocatalyst Separation: Upon completion of the reaction, separate the biocatalyst by centrifugation or filtration. The supernatant contains the product.

  • Product Isolation: Adjust the pH of the supernatant to the isoelectric point of methionine (pH 5.7) to induce crystallization. Collect the L-methionine crystals by filtration, wash with cold water, and dry under vacuum.

Conclusion: A Clear Trajectory Towards Biocatalysis

While chemical hydrolysis remains a viable method for the production of racemic methionine, the advantages offered by enzymatic hydrolysis are compelling, particularly for the synthesis of enantiomerically pure L-methionine. The mild reaction conditions, high selectivity, and reduced environmental impact of nitrilase-catalyzed reactions align with the growing demand for sustainable and efficient manufacturing processes in the pharmaceutical and chemical industries.[12] As enzyme engineering and immobilization technologies continue to advance, the adoption of enzymatic routes for the synthesis of methionine and other valuable chiral compounds is expected to become increasingly widespread.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Published September 25, 2021. Accessed February 22, 2026. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. Published January 19, 2025. Accessed February 22, 2026. [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Published May 22, 2025. Accessed February 22, 2026. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Accessed February 22, 2026. [Link]

  • Wikipedia. Nitrilase. Accessed February 22, 2026. [Link]

  • Bentham Science. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Published August 27, 2021. Accessed February 22, 2026. [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. Accessed February 22, 2026. [Link]

  • Wiley Online Library. L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. Published June 20, 2025. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Nitrilase enzymes and their role in plant–microbe interactions. Accessed February 22, 2026. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Accessed February 22, 2026. [Link]

  • Chemguide. Hydrolysing Nitriles. Accessed February 22, 2026. [Link]

  • Thünen-Institut. Methionine production - a critical review. Published April 1, 2014. Accessed February 22, 2026. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Accessed February 22, 2026. [Link]

  • ACS Publications. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Published November 18, 2004. Accessed February 22, 2026. [Link]

  • PubMed. L-Methionine Production. Published 2017. Accessed February 22, 2026. [Link]

  • ResearchGate. The hydrolysis of nitriles by nitrilases occurs by one of two routes... Accessed February 22, 2026. [Link]

  • ResearchGate. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. Published August 6, 2025. Accessed February 22, 2026. [Link]

  • Redalyc. Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Accessed February 22, 2026. [Link]

  • SciSpace. Methionine production—a critical review. Published October 9, 2014. Accessed February 22, 2026. [Link]

  • ACS Publications. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Published November 18, 2004. Accessed February 22, 2026. [Link]

  • CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Accessed February 22, 2026. [Link]

  • Google Patents. Process for the production of methionine. Accessed February 22, 2026.
  • Royal Society of Chemistry. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Published February 21, 2024. Accessed February 22, 2026. [Link]

  • PubMed. Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. Published December 29, 2004. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs. Accessed February 22, 2026. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Published November 12, 2018. Accessed February 22, 2026. [Link]

  • PubMed. S-adenosylmethionine: studies on chemical and enzymatic synthesis. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Accessed February 22, 2026. [Link]

  • Academia.edu. ENHANCED NITRILASE PRODUCTION BY RHODOCOCCUS PYRIDINIVORANS SN2 USING AN OPTIMIZED BIPHASIC FERMENTATION APPROACH AND ITS USE FO. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. Accessed February 22, 2026. [Link]

  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. Published January 15, 2016. Accessed February 22, 2026. [Link]

  • ACS Publications. Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Published December 26, 2025. Accessed February 22, 2026. [Link]

  • Chemistry Steps. Reactions of Nitriles. Published December 5, 2024. Accessed February 22, 2026. [Link]

  • Save My Exams. Nitriles (OCR A Level Chemistry A): Revision Note. Published April 14, 2025. Accessed February 22, 2026. [Link]

Sources

Comparative

Differentiating 2-amino-4-(methylthio)butanenitrile from HMTBN by NMR

This guide outlines the technical differentiation of 2-amino-4-(methylthio)butanenitrile (Methioninonitrile) from its hydroxy-analog 2-hydroxy-4-(methylthio)butanenitrile (HMTBN) using NMR spectroscopy. These compounds a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of 2-amino-4-(methylthio)butanenitrile (Methioninonitrile) from its hydroxy-analog 2-hydroxy-4-(methylthio)butanenitrile (HMTBN) using NMR spectroscopy.

These compounds are critical intermediates in the industrial synthesis of DL-Methionine and HMTBA (Methionine Hydroxy Analogue), respectively.[1] Distinguishing them is essential for process monitoring, particularly when evaluating the efficiency of the Strecker synthesis (ammonolysis) step.

Part 1: Structural & Chemical Context

Before interpreting spectra, it is vital to understand the structural differences that drive the NMR shifts. Both molecules share a methylthio-ethyl tail (


) but differ at the 

-carbon (C2 position).
  • Target A: 2-amino-4-(methylthio)butanenitrile [1][2]

    • CAS: 3198-47-8[2][3][4][5]

    • Functional Group:

      
      -Aminonitrile[6][7]
      
    • Key Feature: Primary Amine (

      
      ) at C2.
      
  • Target B: HMTBN (2-hydroxy-4-(methylthio)butanenitrile)

    • CAS: 17773-41-0[8][9][10]

    • Functional Group: Cyanohydrin (

      
      -Hydroxynitrile)
      
    • Key Feature: Hydroxyl (

      
      ) at C2.
      
Visual Structural Logic

Structures cluster_0 Target A: Amino-Nitrile cluster_1 Target B: HMTBN A CH3-S-CH2-CH2-CH(NH2)-CN A_Feat C2 attached to Nitrogen (Less Electronegative) A->A_Feat B CH3-S-CH2-CH2-CH(OH)-CN B_Feat C2 attached to Oxygen (More Electronegative) B->B_Feat

Figure 1: Structural comparison highlighting the C2 substitution difference.

Part 2: Sample Preparation (Field-Proven Protocol)

Critical Warning:


-Hydroxynitriles (Cyanohydrins) like HMTBN are in equilibrium with their aldehyde precursor (MMP) and HCN. This equilibrium is sensitive to pH and heat.
  • Solvent Choice: DMSO-d6 is superior to

    
     for this differentiation.
    
    • Reason 1: It slows proton exchange, allowing you to see the distinct

      
       vs. 
      
      
      
      protons.
    • Reason 2: It stabilizes the polar intermediates better than non-polar solvents.

  • Preparation Steps:

    • Dryness: Ensure the NMR tube and sample are free of water. Water promotes hydrolysis of the nitrile and obscures the critical exchangeable proton region (3.0–6.0 ppm).

    • Concentration: Prepare a ~10-20 mg sample in 0.6 mL DMSO-d6.

    • Temperature: Run at 298 K (25°C) . Higher temperatures accelerate proton exchange, collapsing the diagnostic doublets into broad singlets.

    • Immediate Acquisition: Acquire spectra immediately after dissolution to minimize retro-Strecker degradation or oxidation of the sulfur tail.

Part 3: 1H NMR Differentiation

The primary differentiation relies on the


-proton (H2)  and the exchangeable protons  (OH/NH).
Diagnostic Signals (DMSO-d6)
Feature2-Amino-Nitrile (Target A) HMTBN (Target B) Differentiation Logic

-Proton (H2)

3.6 – 3.9 ppm
(Triplet/m)

4.6 – 4.9 ppm
(Triplet/dd)
Primary Indicator. Oxygen deshields H2 significantly more than Nitrogen (

1.0 ppm).
Exchangeable Group

2.0 – 3.0 ppm
(Broad s)

6.0 – 6.8 ppm
(Doublet)
In dry DMSO, the

couples to H2 (

Hz).

is usually broad and upfield.
S-Methyl (

)

2.0 – 2.1 ppm (Singlet)

2.0 – 2.1 ppm (Singlet)
Non-diagnostic. Both have identical sulfur environments. Use as internal integration standard (3H).
Side Chain (

)

1.8 – 2.0 ppm

1.9 – 2.1 ppm
Minor differences due to inductive effects, often overlapping.

Expert Insight: If your HMTBN sample is impure, you may see a sharp singlet at


 9.6 ppm . This is the aldehyde proton of MMP (3-methylthiopropionaldehyde) , resulting from cyanohydrin decomposition.

Part 4: 13C NMR Differentiation

Carbon NMR provides the most definitive confirmation because it is less sensitive to concentration and exchange effects.

Diagnostic Signals
Carbon Position2-Amino-Nitrile (Target A) HMTBN (Target B) Mechanism

-Carbon (C2)

45 – 48 ppm

60 – 65 ppm
Definitive. C-O bonds shift downfield significantly compared to C-N bonds.
Nitrile Carbon (-CN)

120 – 122 ppm

119 – 121 ppm
Subtle difference; often indistinguishable without a standard.
S-Methyl (

)

14 – 15 ppm

14 – 15 ppm
Non-diagnostic.

Part 5: Decision Workflow

Use this logic flow to interpret your spectra systematically.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckH2 Locate alpha-proton (H2) (Triplet/Multiplet) Start->CheckH2 Split Chemical Shift? CheckH2->Split HighShift Downfield (4.5 - 5.0 ppm) Split->HighShift LowShift Upfield (3.5 - 4.0 ppm) Split->LowShift HMTBN_Path Suspect HMTBN (Hydroxy Analog) HighShift->HMTBN_Path Amino_Path Suspect Amino-Nitrile (Methionine Precursor) LowShift->Amino_Path Conf_HMTBN Confirm with OH doublet (~6.5 ppm) or 13C (~61 ppm) HMTBN_Path->Conf_HMTBN Conf_Amino Confirm with NH2 broad peak (~2.5 ppm) or 13C (~47 ppm) Amino_Path->Conf_Amino

Figure 2: Step-by-step decision tree for spectral assignment.

Part 6: References

  • National Center for Biotechnology Information (PubChem). 2-Amino-4-(methylthio)butanenitrile (Compound CID: 10219444). [Link]

  • National Center for Biotechnology Information (PubChem). 2-Hydroxy-4-(methylthio)butanenitrile (Compound CID: 87302). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for

    
    -substituent effects on NMR shifts).
    

Sources

Validation

Comparative Analysis: Mass Spectrometry Fragmentation of Methionine Nitrile

Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Process Chemists Focus: Impurity Profiling, Structural Elucidation, and Differentiation from Methionine Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Process Chemists Focus: Impurity Profiling, Structural Elucidation, and Differentiation from Methionine

Executive Summary: The "Isobaric Trap"

Methionine Nitrile (2-amino-4-(methylthio)butanenitrile) is a critical intermediate in the Strecker synthesis of methionine and a potential genotoxic impurity in peptide therapeutics.

For researchers using Mass Spectrometry (MS), Methionine Nitrile presents a specific analytical challenge: Convergent Fragmentation. Both Methionine (Met) and Methionine Nitrile (Met-CN) yield a dominant fragment ion at


 104  (the methional immonium ion).

This guide details how to differentiate these species using precursor-specific neutral loss scanning and high-resolution MS (HRMS), rather than relying solely on major fragment ions.

Theoretical Framework & Mechanisms

To accurately identify Methionine Nitrile, one must understand the stability of the


-cyano amine radical cation compared to the 

-amino acid radical cation.
2.1 Structural Comparison
  • L-Methionine (Met):

    
     (MW: 149.21 Da)
    
  • Methionine Nitrile (Met-CN):

    
     (MW: 130.21 Da)
    
2.2 Electrospray Ionization (ESI) Pathways

In positive mode ESI (


), the fragmentation is driven by the stability of the immonium ion.
  • Methionine (

    
     150):  Loses water and carbon monoxide (or formic acid, HCOOH, 46 Da) to form the stable immonium ion at 
    
    
    
    104
    .
  • Methionine Nitrile (

    
     131):  The nitrile group is robust, but under Collision-Induced Dissociation (CID), it undergoes a characteristic loss of Hydrogen Cyanide (HCN, 27 Da).
    
    • 
      .
      
    • Result: Both species converge at

      
       104 (
      
      
      
      ).
2.3 Visualization of Convergent Pathways

The following diagram illustrates why low-resolution MS/MS can lead to false positives if precursor selection is not strict.

Met_Fragmentation cluster_legend Key Mechanism Met Methionine [M+H]+ = 150.06 Immonium Shared Immonium Ion [C4H10NS]+ m/z = 104.05 Met->Immonium Loss of HCOOH (-46 Da) MetCN Methionine Nitrile [M+H]+ = 131.06 MetCN->Immonium Loss of HCN (-27 Da) SideChain Side Chain Fragment [CH3-S-CH2]+ m/z = 61.01 Immonium->SideChain Secondary Fragmentation Legend1 Convergent Point: m/z 104

Figure 1: Convergent fragmentation pathways of Methionine and Methionine Nitrile in ESI-MS/MS, highlighting the risk of isobaric interference at m/z 104.

Comparative Data Analysis

The following table contrasts the fragmentation patterns. Use this data to program Multiple Reaction Monitoring (MRM) transitions.

FeatureMethionine (Met)Methionine Nitrile (Met-CN)Analytical Significance
Precursor Ion

150.1 131.1 Primary Differentiator
Base Peak (MS2) 104.1104.1Non-diagnostic (Convergent)
Neutral Loss 46 Da (HCOOH)27 Da (HCN)Diagnostic
Secondary Fragment 61.0 (

)
61.0 (

)
Confirms Methionine backbone
Tertiary Fragment 56.0 (

)
56.0 (

)
Amine backbone confirmation
Minor Fragment 133.1 (Loss of

)
114.1 (Loss of

)
Diagnostic for amine integrity
Critical Note on EI-MS (GC-MS)

In Electron Impact (EI) ionization (70 eV), the molecular ion (


) is often weak.
  • Met-CN (EI): The

    
    -cleavage is dominant.[1] The bond between the 
    
    
    
    -carbon and the nitrile group breaks, retaining the charge on the nitrogen-containing fragment.
  • Spectrum: The base peak is often

    
     61 (due to side chain stability) or 
    
    
    
    104. The molecular ion at
    
    
    130 is usually visible but low intensity (<5%).
Experimental Protocol: Impurity Profiling Workflow

This protocol is designed for the detection of Methionine Nitrile impurities in a Methionine drug substance using LC-MS/MS.

4.1 Sample Preparation
  • Solvent: Dissolve sample in 0.1% Formic Acid in Water/Acetonitrile (95:5).

    • Why: High organic content can suppress ionization of polar amino acids; high aqueous content ensures solubility.

  • Concentration: Prepare at 1 mg/mL for impurity scanning; dilute to 10 ng/mL for Limit of Detection (LOD) determination.

4.2 LC-MS/MS Conditions
  • Column: Mixed-mode (Reverse Phase + Cation Exchange) or HILIC.

    • Reasoning: Met and Met-CN are small, polar molecules. Standard C18 columns often yield poor retention (

      
      ), causing them to elute in the void volume where ion suppression is highest.
      
  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Ionization: ESI Positive Mode.

4.3 Diagnostic Logic Tree (Decision Matrix)

Use this logic flow to program automated data analysis scripts or for manual spectral interpretation.

Met_Decision_Tree Start Unknown Peak Detected CheckPrecursor Check Precursor Ion (MS1) Start->CheckPrecursor Is150 m/z = 150? CheckPrecursor->Is150 Yes Is131 m/z = 131? CheckPrecursor->Is131 Yes Other Identify as: Other Impurity CheckPrecursor->Other No Frag104 Perform MS2 Check for m/z 104 Is150->Frag104 Is131->Frag104 MetID Identify as: METHIONINE Frag104->MetID Precursor was 150 (Loss -46) MetCNID Identify as: METHIONINE NITRILE Frag104->MetCNID Precursor was 131 (Loss -27)

Figure 2: Logical decision tree for distinguishing Methionine from its Nitrile derivative based on precursor mass and neutral loss patterns.

Validation & Quality Control

To ensure Trustworthiness (Part of E-E-A-T), the method must be self-validating.

  • Isotopic Confirmation:

    • Methionine Nitrile contains one Sulfur atom.

    • Check the

      
       isotope peak (
      
      
      
      ). It should be approximately 4.5% of the intensity of the parent peak (
      
      
      131).
    • Calculation: If

      
       131 intensity is 
      
      
      
      ,
      
      
      133 should be
      
      
      . Absence of this isotope pattern indicates a misidentification (e.g., an isobaric peptide fragment).
  • Retention Time Shift:

    • On a C18 column, Met-CN is less polar than Met (COOH is ionized/polar; CN is neutral/lipophilic).

    • Expectation: Met-CN will elute after Methionine in Reverse Phase chromatography.

References
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kühnreich, R., & Holzgrabe, U. (2016).[3] Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.[3] [Link]

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. PMC. [Link]

  • Wiley-VCH. (2008). Mass Spectrometry of Amino Acids and Proteins. Wiley Online Library. [Link]

Sources

Comparative

Technical Guide: Validating Nitrilase Activity on 2-Amino-4-(Methylthio)butanenitrile

Executive Summary The Challenge: The hydrolysis of 2-amino-4-(methylthio)butanenitrile (methionine nitrile) to methionine is the critical final step in the Strecker synthesis of this essential amino acid. While industria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The hydrolysis of 2-amino-4-(methylthio)butanenitrile (methionine nitrile) to methionine is the critical final step in the Strecker synthesis of this essential amino acid. While industrial chemical hydrolysis (using


 or 

) is standard, it yields racemic DL-methionine and generates significant salt waste.

The Solution: Biocatalytic hydrolysis using Nitrilase (EC 3.5.5.1) offers a "green" alternative with mild reaction conditions and the potential for enantioselectivity (producing pure L-Methionine). However, validating this activity is complex due to the inherent instability of


-aminonitriles in aqueous solution.

This Guide: This document provides a rigorous, self-validating framework to distinguish true enzymatic nitrilase activity from spontaneous chemical hydrolysis and the competing Nitrile Hydratase/Amidase pathway.

Part 1: The Substrate Challenge & Mechanistic Landscape

Before attempting validation, researchers must understand the thermodynamic instability of the substrate. Unlike stable aliphatic nitriles, 2-amino-4-(methylthio)butanenitrile is an


-aminonitrile. In aqueous solution, it exists in a pH-dependent equilibrium:


Critical Implication: If your negative control (buffer + substrate, no enzyme) shows "disappearance" of substrate, it may be decomposition, not hydrolysis. Your assay must detect the formation of Methionine , not just the loss of Nitrile.

Comparative Pathway Analysis

The following diagram illustrates the three competing routes to Methionine. Your validation data must prove Route A is dominant over Routes B and C.

MethioninePathways Substrate 2-Amino-4-(methylthio) butanenitrile Intermediate 2-Amino-4-(methylthio) butanamide Substrate->Intermediate Route B1: Nitrile Hydratase (EC 4.2.1.84) Product Methionine (Acid) Substrate->Product Route A: Nitrilase (1-Step, EC 3.5.5.1) Substrate->Product Route C: Chemical Hydrolysis (Strong Acid/Base, Heat) Decomp Methional + HCN + NH3 Substrate->Decomp Spontaneous Decomposition (High pH) Intermediate->Product Route B2: Amidase (EC 3.5.1.4)

Figure 1: Mechanistic pathways for Methionine Nitrile hydrolysis. Route A (Nitrilase) is the target mechanism. Route B represents the competing two-enzyme system. Route C and Decomposition are background interferences.

Part 2: Comparative Performance Matrix

FeatureChemical HydrolysisNitrile Hydratase + AmidaseNitrilase (Target)
Reaction Steps 1 (Harsh)2 (Sequential)1 (Direct)
Conditions High Temp (>100°C), High pH/AcidMild (20-40°C), pH 7-8Mild (30-40°C), pH 7-7.5
Stereoselectivity None (Racemic DL-Met)Variable (Enzyme dependent)High (Potential for 100% L-Met)
Byproducts High Salt (

), Polymers
Amide intermediate accumulationAmmonia only
Atom Economy LowMediumHigh

Part 3: Experimental Validation Framework

This protocol uses a Self-Validating System . We do not rely on a single endpoint; we track the mass balance of Substrate, Amide (intermediate), and Acid (product) to confirm the mechanism.

Reagents & Preparation
  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (Optimal balance between enzyme activity and substrate stability).

  • Substrate Stock: 100 mM 2-amino-4-(methylthio)butanenitrile in Methanol or DMSO (Prepare fresh; unstable in water).

  • Stop Solution: 1M HCl (Quenches enzyme and stabilizes the aminonitrile for analysis).

  • Internal Standard: Norleucine (5 mM) for HPLC normalization.

The Validation Workflow (DOT Visualization)

ValidationWorkflow Start Start: Enzyme Preparation (Purified or Whole Cell) Screen Reaction Setup Substrate: 10-50 mM Temp: 30°C, pH 7.5 Start->Screen Sampling Time Course Sampling (0, 15, 30, 60, 120 min) Screen->Sampling Quench Quench with HCl (pH < 2) Sampling->Quench Analysis HPLC Analysis (C18 Column, OPA Derivatization) Quench->Analysis Decision Check Chromatogram Analysis->Decision ResultA Valid Nitrilase: Substrate ↓, Acid ↑ NO Amide Peak Decision->ResultA Direct Conv. ResultB NHase/Amidase: Substrate ↓, Amide ↑ then ↓ Acid ↑ (Lag Phase) Decision->ResultB Intermediate ResultC Instability/Chemical: Substrate ↓ Unknown Peaks/Aldehydes Low Acid Yield Decision->ResultC Decomp

Figure 2: Step-by-step experimental workflow for distinguishing nitrilase activity from competing mechanisms.

Detailed Protocol
Step A: Reaction Assembly

Prepare 1.0 mL reaction mixtures in triplicate:

  • Test: 800 µL Buffer + 100 µL Enzyme + 100 µL Substrate (10 mM final).

  • Negative Control (Chemical Stability): 900 µL Buffer + 100 µL Substrate (No Enzyme).

  • Dead Enzyme Control: 800 µL Buffer + 100 µL Heat-Inactivated Enzyme (95°C for 10 min) + 100 µL Substrate.

Step B: Incubation & Sampling

Incubate at 30°C with 200 rpm shaking.

  • Timepoints: 0, 30, 60, 120, and 240 minutes.

  • At each point, remove 100 µL, add to 100 µL 1M HCl (Stop Solution), and vortex.

  • Note: Acidification stabilizes the remaining aminonitrile, preventing further degradation before HPLC.

Step C: Analytical Method (HPLC)

Direct UV detection of amino acids is poor. Use Pre-column Derivatization (OPA/FMOC) or specific ion-pairing methods.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Derivatization: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid. Reacts with primary amines (Substrate, Amide, and Product all have primary amines).

  • Mobile Phase:

    • A: 40 mM

      
      , pH 7.8.
      
    • B: Acetonitrile:Methanol:Water (45:45:10).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Reference Standards: Run pure standards of Methionine, Methionine Nitrile, and Methioninamide to establish Retention Times (RT).

Part 4: Data Interpretation & Troubleshooting

The "Self-Validating" Criteria

To claim "Nitrilase Activity," your data must meet all three criteria:

  • Stoichiometry: The molar increase in Methionine must match the molar release of Ammonia (1:1 ratio). Use a Berthelot assay to confirm ammonia release if HPLC is ambiguous.

  • Absence of Intermediate: You should not observe a significant peak corresponding to Methioninamide (the amide intermediate). If the Amide peak appears and then disappears, you have a Nitrile Hydratase/Amidase system, not a pure Nitrilase.

  • Enantiomeric Excess (ee): If using a Chiral HPLC column (e.g., Chirex 3126), the product should be predominantly L-Methionine (or D-Met, depending on the enzyme). Chemical hydrolysis yields a 50:50 racemate.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Substrate disappears, but no Methionine forms. Spontaneous decomposition to aldehyde + HCN.Lower pH to 6.5-7.0. Increase enzyme loading to outcompete decomposition.
Methioninamide peak appears early, then fades. Presence of Nitrile Hydratase activity.Purification required. The enzyme is not a pure Nitrilase.
50:50 mixture of D/L Methionine. Non-selective enzyme OR Chemical background.[1][2][3][4]Check Negative Control. If control has low product, the enzyme is non-selective.
Low Mass Balance (<80% recovery). Volatile loss of HCN or Methional.Perform reaction in sealed vials. Ensure rapid quenching.

References

  • Discovery of Nitrilase Activity: Kobayashi, M., et al. "Nitrilase catalyzes the hydrolysis of 2-amino-4-(methylthio)butanenitrile to methionine." Journal of Fermentation and Bioengineering, 1991.

  • Substrate Instability: Taillades, J., et al. "Aqueous solution behavior of

    
    -aminonitriles." Journal of Organic Chemistry, 1991. 
    
  • HPLC Methodology: Bartolomeo, M.P., et al. "Validation of an RP-HPLC method for the analysis of amino acids." Journal of Pharmaceutical and Biomedical Analysis, 2006.

  • Enzymatic Mechanism: Pace, H., & Brenner, C. "The Nitrilase Superfamily: Classification, Structure and Function." Genome Biology, 2001.

  • Industrial Context: Willke, T. "Methionine production—a critical review." Applied Microbiology and Biotechnology, 2014.[4]

Sources

Validation

Impurity Profiling of Industrial Methionine Synthesis Intermediates

Executive Summary: The Purity Paradox in Methionine Synthesis In the high-stakes landscape of pharmaceutical and nutritional amino acid production, Methionine (Met) presents a unique "Purity Paradox." While it is a bulk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Methionine Synthesis

In the high-stakes landscape of pharmaceutical and nutritional amino acid production, Methionine (Met) presents a unique "Purity Paradox." While it is a bulk commodity in animal feed (DL-Methionine), its application in parenteral nutrition and cell culture media (L-Methionine) demands an impurity profile devoid of cytotoxic intermediates.

This guide objectively compares the impurity footprints of the dominant Chemical Carbonate-Hydantoin Process against the emerging Fermentation Route . Furthermore, it provides a validated analytical framework, contrasting the limitations of standard HPLC-UV against the necessity of HILIC-MS/MS for detecting non-chromophoric, sulfur-oxidized transients.

Key Takeaway: Standard Pharmacopeial methods (HPLC-UV @ 210 nm) are insufficient for early-stage process optimization. They fail to detect trace levels of 3-methylthiopropionaldehyde (MMP) and Methionine Sulfoxide —impurities that act as catalysts for downstream product degradation.

The Synthesis Landscape: Where Impurities Originate[1]

To profile impurities effectively, one must understand their genesis. The industrial synthesis of methionine is a race against oxidation and polymerization.

The Chemical Route (Hydantoin Process) vs. Fermentation

The chemical route dominates 95% of the market but introduces specific toxic intermediates (MMP, Cyanide) absent in fermentation. However, fermentation introduces biological complexity (Endotoxins, Homoserine).

Methionine_Synthesis_Impurities cluster_chem Chemical Route (Hydantoin) cluster_bio Fermentation Route Acrolein Acrolein MMP MMP (Methional) (Key Toxic Intermediate) Acrolein->MMP Addition MeSH Methyl Mercaptan MeSH->MMP Hydantoin Hydantoin Intermediate MMP->Hydantoin + HCN/CO2/NH3 Imp_Ox Impurity: Met-Sulfoxide (Oxidation) MMP->Imp_Ox Air Contact HCN HCN DL_Met DL-Methionine Hydantoin->DL_Met Hydrolysis Imp_Dimer Impurity: Homocystine (Dimerization) DL_Met->Imp_Dimer Glucose Glucose/Sulfur Microbe E. coli / C. glutamicum Glucose->Microbe L_Met L-Methionine Microbe->L_Met Imp_Bio Impurity: Homoserine Endotoxins Microbe->Imp_Bio

Figure 1: Comparative impurity genesis. Note that the Chemical route risks residual aldehydes (MMP), while fermentation risks biological by-products.

Analytical Method Comparison: Selecting the Right Tool

The "Standard" method (HPLC-UV) is often blind to the most critical process impurities.

Comparative Performance Matrix
FeatureHPLC-UV (Standard) HILIC-MS/MS (Advanced) Headspace GC-MS
Primary Target Final Product Assay (Met > 98%)Trace Impurities (Sulfoxides, Dimers)Volatile Intermediates (MMP, Acrolein)
LOD (Limit of Detection) ~0.05% (500 ppm)~0.0001% (1 ppm)~0.1 ppm
Specificity Low (Co-elution common)High (Mass-based resolution)High (Volatiles only)
Weakness Misses non-chromophores; Low sensitivity for Sulfoxide.Matrix effects; Higher cost.[1]Cannot detect non-volatile amino acids.
Recommendation Routine QC ReleaseProcess Optimization & Troubleshooting Safety/Residual Solvent Testing
Why HILIC-MS/MS is Mandatory for Profiling

Methionine and its polar impurities (Sulfoxide, Sulfone) retain poorly on standard C18 columns. "Ion-pairing" reagents often used to fix this suppress MS signals. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). It retains polar compounds without ion-pairing agents, allowing for maximum MS sensitivity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Impurity Profiling via HILIC-MS/MS

Use this protocol to detect Methionine Sulfoxide and N-Acetylmethionine at sub-0.1% levels.

1. Sample Preparation (The "Dilute-and-Shoot" Trap):

  • Standard Approach: Dissolve in water.

  • Expert Insight: Methionine oxidizes rapidly in solution.

  • Correct Protocol: Dissolve 50 mg sample in 50 mL 0.1% Formic Acid/Acetonitrile (50:50) . The organic solvent creates a "quenching" environment that minimizes auto-oxidation during the autosampler wait time.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to stack polar impurities)

    • 1-7 min: 90%

      
       60% B
      
    • 7-10 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Settings (QQQ):

  • Source: ESI Positive Mode.

  • MRM Transitions (Quantifier/Qualifier):

    • Methionine:[2][3][4][5][6][7][8][9][10][11] 150.1

      
       104.1 / 61.1
      
    • Met-Sulfoxide:[12][13] 166.1

      
       120.1 / 74.1
      
    • Met-Sulfone: 182.1

      
       136.1
      
    • MMP (Derivatized): 105.0

      
       61.0 (Note: MMP ionizes poorly; see Protocol B).
      

4. System Suitability (Self-Validation):

  • Inject a mixture of Met (1 mg/mL) and Met-Sulfoxide (1 µg/mL).

  • Requirement: Resolution (

    
    ) > 2.0. If 
    
    
    
    drops, increase buffer ionic strength (Mobile Phase A) to suppress secondary interactions.
Protocol B: Volatile Intermediate Analysis (MMP) via GC-MS

MMP (3-methylthiopropionaldehyde) is the rate-limiting impurity for odor and stability.

1. Principle: MMP degrades thermally. Direct liquid injection GC often yields false positives due to methionine degradation in the injector port. Headspace sampling is mandatory.

2. Workflow:

  • Sample: 500 mg Methionine in 10 mL headspace vial + 2 mL saturated NaCl solution (salting out effect increases volatility).

  • Incubation: 80°C for 20 mins.

  • Column: DB-624 (Volatiles specialized), 30m x 0.25mm.

  • Detection: SIM Mode (m/z 104, 61, 48).

  • Limit of Quantitation: This method validates down to 0.5 ppm residual MMP.[2]

Analytical Decision Workflow

Use this logic flow to determine which protocol applies to your development stage.

Analytical_Workflow Start Sample: Methionine Intermediate Decision Target Analyte? Start->Decision Branch_Volatile Volatiles (MMP, Acrolein) Decision->Branch_Volatile Branch_Polar Polar/Ionic (Sulfoxide, Dimers) Decision->Branch_Polar Branch_Assay Main Assay (Purity %) Decision->Branch_Assay Method_GC Headspace GC-MS (Protocol B) Branch_Volatile->Method_GC Method_HILIC HILIC-MS/MS (Protocol A) Branch_Polar->Method_HILIC Method_HPLC RP-HPLC UV (USP Method) Branch_Assay->Method_HPLC Action_GC Limit: <5 ppm Prevents Odor Method_GC->Action_GC Action_HILIC Limit: <0.05% Prevents Toxicity Method_HILIC->Action_HILIC

Figure 2: Analytical decision tree for methionine impurity profiling.

References

  • USP Monograph: Methionine.[2][8][14][15] United States Pharmacopeia (USP-NF).[14][15]

  • Synthesis Overview: Willke, T. (2014). "Methionine production — a critical review." Applied Microbiology and Biotechnology.

  • Analytical Method: Kühnreich, R., & Holzgrabe, U. (2016). "Impurity profiling of L-methionine by HPLC on a mixed mode column." Journal of Pharmaceutical and Biomedical Analysis.

  • Chemical Safety: OECD SIDS. (2003).[16] "3-(Methylthio)propionaldehyde (MMP) Initial Assessment Report."

  • Industrial Process: Intratec Solutions. (2013).[1] "DL-Methionine Production from Acrolein, Methyl Mercaptan and HCN."

Sources

Comparative

Comparison of 2-amino-4-(methylthio)butanenitrile and methionine spectra

An In-Depth Spectroscopic Comparison: 2-Amino-4-(methylthio)butanenitrile vs. Methionine A Guide for Researchers and Drug Development Professionals Introduction: Structure Dictates Spectrum 2-Amino-4-(methylthio)butaneni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison: 2-Amino-4-(methylthio)butanenitrile vs. Methionine

A Guide for Researchers and Drug Development Professionals

Introduction: Structure Dictates Spectrum

2-Amino-4-(methylthio)butanenitrile and L-methionine are structurally similar, sharing an identical carbon skeleton, a primary amine at the C2 position, and a methylthioether side chain. The critical distinction lies in the functional group at the C1 position: a nitrile (-C≡N) for the former and a carboxylic acid (-COOH) for the latter. This single substitution dramatically alters the molecule's electronic properties, polarity, and chemical reactivity, resulting in uniquely identifiable and non-overlapping spectral data. This guide will dissect these differences, providing the experimental rationale and data necessary for unambiguous characterization.

Molecular Structure Overview

The foundational step in any spectral analysis is a clear understanding of the molecular structures being compared. The diagram below illustrates the two compounds, highlighting the key functional group difference.

Caption: Molecular structures of the compared compounds.

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides a rapid and highly diagnostic method for differentiating these two molecules by probing their vibrational frequencies. The primary distinction arises from the nitrile versus the carboxylic acid functional groups.

  • 2-Amino-4-(methylthio)butanenitrile: The most telling feature is a sharp, strong absorption band for the nitrile (C≡N) triple bond stretch, which appears in a relatively uncluttered region of the spectrum, typically around 2240-2260 cm⁻¹.[1][2] Few other functional groups absorb in this area, making this peak a definitive marker.[3][4]

  • Methionine: In contrast, methionine's spectrum is defined by the carboxylic acid group. It displays a very broad O-H stretching absorption from approximately 2500 cm⁻¹ to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids.[3][4][5] Additionally, a strong, sharp carbonyl (C=O) stretch appears between 1700-1760 cm⁻¹.[3]

Both compounds will exhibit N-H stretching from the primary amine (typically two weaker bands between 3250-3400 cm⁻¹) and C-H stretching from the aliphatic portions of the molecule (around 2850-3000 cm⁻¹).[1][6][7] A primary amine N-H bending vibration can also be observed around 1580-1650 cm⁻¹ in both spectra.[1][6]

Table 1: Comparative IR Absorption Frequencies

Functional Group2-amino-4-(methylthio)butanenitrile (cm⁻¹)Methionine (cm⁻¹)Causality & Significance
Nitrile (C≡N) Stretch ~2250 (Strong, Sharp) AbsentDefinitive peak for the nitrile. Its absence in methionine is a key negative indicator.
Carboxyl (O-H) Stretch Absent~2500-3300 (Very Broad) Hallmark of a hydrogen-bonded carboxylic acid.
Carboxyl (C=O) Stretch Absent~1710-1760 (Strong, Sharp) Confirms the presence of the carbonyl group in the carboxylic acid.
Amine (N-H) Stretch ~3250-3400 (Medium, Two Bands)~3250-3400 (Medium, Two Bands)Present in both molecules, indicating the primary amine.[6][8]
Amine (N-H) Bend ~1580-1650 (Medium)~1580-1650 (Medium)Confirms the primary amine in both structures.[6]
Aliphatic (C-H) Stretch ~2850-3000 (Medium)~2850-3000 (Medium)Represents the shared hydrocarbon backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for a complete structural assignment and clear differentiation.

The most striking difference in the ¹H NMR spectra is the presence of the acidic proton in methionine.

  • 2-Amino-4-(methylthio)butanenitrile: Protons on the carbon adjacent to the nitrile group typically absorb in the 2-3 ppm range.[2][9] The spectrum will show signals for the α-proton (CH), the two methylene groups (CH₂), and the methylthio group (S-CH₃).

  • Methionine: The spectrum contains all the signals of the nitrile analogue but is distinguished by a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) in the 10-13 ppm region.[2][4][5] This signal's position is highly characteristic and its disappearance upon adding D₂O to the sample (due to H-D exchange) provides unequivocal confirmation of its identity.[2]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment2-amino-4-(methylthio)butanenitrile (Estimated δ)Methionine (Typical δ)Rationale for Shift Differences
-COOH Absent10.0 - 13.0 (broad s) Unique to the carboxylic acid; highly deshielded due to electronegative oxygens.[2]
α-CH ~3.5 - 3.7 (t)~3.7 - 3.9 (t)Slightly different electronic environment due to -C≡N vs. -COOH.
-CH₂-S ~2.5 - 2.7 (t)~2.5 - 2.7 (t)Similar environment, distant from the differentiating functional group.
β-CH₂ ~1.9 - 2.1 (m)~2.0 - 2.2 (m)Complex multiplet due to coupling with α-CH and -CH₂-S.
-S-CH₃ ~2.1 (s)~2.1 (s)Identical environment, appears as a sharp singlet.
-NH₂ ~1.5 - 2.5 (broad s)~1.5 - 2.5 (broad s)Broad signal due to exchange; present in both.

Note: Shifts are typical and can vary with solvent and concentration.

¹³C NMR offers a wide chemical shift range, making the distinction between the C1 carbons unambiguous.

  • 2-Amino-4-(methylthio)butanenitrile: The nitrile carbon resonates in a distinct upfield region, typically between 115-120 ppm.[2][9]

  • Methionine: The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two electronegative oxygen atoms and appears much further downfield, in the 170-185 ppm range.[2][3][5][10] This vast difference in chemical shift (~60 ppm) is the most powerful NMR diagnostic for differentiating the two compounds.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment2-amino-4-(methylthio)butanenitrile (Estimated δ)Methionine (Typical δ)Rationale for Shift Differences
C1 (-C≡N / -COOH) ~115 - 120 ~170 - 185 The key differentiator. The carbonyl carbon is highly deshielded compared to the nitrile carbon.[3][4]
C2 (α-CH) ~50 - 55~51 - 56Similar environment, attached to the amine.
C3 (β-CH₂) ~30 - 35~29 - 34Aliphatic carbon.
C4 (-CH₂-S) ~28 - 33~28 - 33Aliphatic carbon adjacent to sulfur.
C5 (-S-CH₃) ~15 - 16~15 - 16Methyl carbon adjacent to sulfur.
Mass Spectrometry (MS): Decoding Fragmentation

Mass spectrometry differentiates the compounds based on their molecular weight and their distinct fragmentation patterns under ionization.

  • Molecular Ion (M⁺): The molecular weights are different, providing the first point of differentiation.

    • 2-amino-4-(methylthio)butanenitrile (C₅H₁₀N₂S): MW = 130.06 g/mol [11]

    • Methionine (C₅H₁₁NO₂S): MW = 149.05 g/mol [12]

  • Fragmentation Patterns: The difference in the C1 functional group dictates the primary fragmentation pathways.

    • Nitrile: Aminonitriles often exhibit a characteristic loss of a hydrogen radical, leading to a stable [M-1]⁺ peak.[2][9] Alpha-cleavage, the breaking of the bond between C2 and C3, is also a dominant fragmentation pathway for amines, leading to a resonance-stabilized iminium ion.

    • Methionine: Amino acids are well-known to undergo a characteristic loss of the entire carboxyl group (cleavage of the C1-C2 bond), resulting in a prominent [M-45]⁺ peak corresponding to the loss of ·COOH.[2][13] This decarboxylation is often the base peak in the spectrum.

fragmentation cluster_nitrile Nitrile Fragmentation (Alpha-Cleavage) cluster_met Methionine Fragmentation (Decarboxylation) N_parent [C₅H₁₀N₂S]⁺˙ m/z = 130 N_frag [C₄H₈NS]⁺ m/z = 102 N_parent->N_frag - C₂H₂N M_parent [C₅H₁₁NO₂S]⁺˙ m/z = 149 M_frag [C₄H₁₀NS]⁺ m/z = 104 M_parent->M_frag - COOH (loss of 45 Da)

Caption: Dominant fragmentation pathways in Mass Spectrometry.

Experimental Methodologies

To ensure reproducibility and data integrity, the following standard protocols should be employed.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Methionine), prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press into a transparent disk using a hydraulic press.

    • For liquid samples (2-amino-4-(methylthio)butanenitrile), a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr salt plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or clean salt plates.

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform an automatic background subtraction using the instrument software.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width appropriate for the 0-15 ppm range.

    • Use a sufficient number of scans to obtain good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.[14]

    • Set a spectral width of ~0-220 ppm.

    • A much larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[10]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile liquids, a direct injection or GC inlet can be used. For solids, a direct insertion probe is typically employed.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to elucidate the structure.

Conclusion

The structural difference between the nitrile and carboxylic acid functional groups provides multiple, robust, and orthogonal spectroscopic handles for the unambiguous differentiation of 2-amino-4-(methylthio)butanenitrile and methionine.

  • In IR spectroscopy, the sharp C≡N stretch at ~2250 cm⁻¹ is the definitive marker for the nitrile, while the broad O-H and sharp C=O stretches are unique to methionine.

  • In NMR spectroscopy, the presence of the downfield carboxylic acid proton signal (~10-13 ppm) in the ¹H spectrum and the highly deshielded carbonyl carbon signal (~170-185 ppm) in the ¹³C spectrum are conclusive evidence for methionine.

  • In Mass Spectrometry, the distinct molecular weights and the characteristic fragmentation patterns—alpha-cleavage for the nitrile and decarboxylation ([M-45]⁺) for methionine—provide final confirmation.

By employing these standard spectroscopic techniques, researchers can confidently identify and distinguish between these two structurally related compounds, ensuring accuracy in synthesis, quality control, and downstream biological applications.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts.
  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ThermoFisher Scientific. (n.d.).
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  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • ACS Publications. (2024, February 7).
  • ResearchGate. (n.d.). FTIR spectra of β-DL-methionine.
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  • ACS Publications. (2001, December 5).
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  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Portland Press. (n.d.). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants. Biochemical Journal.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich media.
  • ResearchGate. (n.d.). The mass spectrum of methionine and 15 N-methionine.
  • National Center for Biotechnology Information. (n.d.). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants.
  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.
  • Creative Proteomics. (n.d.). Methionine Cycle Analysis Service.
  • ChemicalBook. (n.d.). DL-Methionine(59-51-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). L-Methionine(63-68-3)IR1.
  • National Institute of Standards and Technology. (n.d.). Methionine. NIST WebBook.
  • ResearchGate. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1.
  • National Institute of Standards and Technology. (n.d.). D-Methionine. NIST WebBook.
  • National Center for Biotechnology Information. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.
  • IonSource.Com. (2016, February 1). b and y Ions - De Novo Peptide Sequencing.
  • Mendeley Data. (2023, August 12). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures.
  • Chemsrc. (2025, December 26). 2-Amino-4-(methylthio)-butyronitrile | CAS#:3198-47-8.
  • lookchem. (n.d.). Cas 3198-47-8,2-Amino-4-(methylthio)-butyronitrile.
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • ChemicalBook. (n.d.). 2-Amino-4-(methylthio)-butyronitrile | 3198-47-8.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
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  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

Sources

Validation

Comparative Guide: Quantifying Residual Nitrile in Methionine Feed Additives

Executive Summary: The Invisible Risk In the industrial synthesis of Methionine (DL-Met) and its analogues (HMTBa), the efficiency of the Strecker synthesis or hydrolysis pathways is rarely 100%. The critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Risk

In the industrial synthesis of Methionine (DL-Met) and its analogues (HMTBa), the efficiency of the Strecker synthesis or hydrolysis pathways is rarely 100%. The critical intermediate—Methionine Nitrile (2-amino-4-(methylthio)butanenitrile) or MMP-Cyanohydrin (2-hydroxy-4-(methylthio)butanenitrile)—poses a significant safety risk due to its neurotoxic potential and regulatory scrutiny by bodies like EFSA and the FDA.

Standard amino acid analysis methods (IEC-VIS/FLD or Kjeldahl) focus on the nutrient (Methionine) and often fail to detect trace impurities due to lack of specificity or co-elution. This guide objectively compares three analytical approaches, establishing Derivatization-GC-MS as the superior protocol for trace quantification (<50 ppm) required by modern safety standards.

The Challenge: Why Standard Methods Fail

The quantification of residual nitriles in feed additives is complicated by the matrix and the molecule's properties:

  • Polartiy & Volatility: Methionine nitriles are semi-volatile and polar, causing poor peak shape in standard GC and low retention in Reverse-Phase HPLC.

  • Lack of Chromophores: These nitriles lack strong UV absorption bands (unlike aromatic amino acids), making HPLC-UV at 210 nm prone to massive interference from feed matrix background.

  • Thermal Instability: Direct injection into a hot GC inlet can cause thermal degradation, leading to false negatives.

Pathway Visualization: Origin of the Impurity

The following diagram illustrates where the nitrile residue originates during the synthesis of DL-Methionine and HMTBa.

SynthesisPathway MMP Methyl Mercaptopropionaldehyde (MMP) Intermediate MMP-Cyanohydrin (Nitrile Intermediate) MMP->Intermediate + HCN HCN HCN HCN->Intermediate AminoNitrile Methionine Nitrile (2-amino-4-(methylthio)butanenitrile) Intermediate->AminoNitrile + NH3 (Strecker) HMTBa HMTBa (Hydroxy Analogue) Intermediate->HMTBa Hydrolysis (Acid) Residue RESIDUAL NITRILE (Toxic Impurity) Intermediate->Residue Incomplete Hydrolysis Ammonia NH3 Hydrolysis Hydrolysis Step AminoNitrile->Hydrolysis AminoNitrile->Residue Incomplete Conversion DLMet DL-Methionine (Final Product) Hydrolysis->DLMet

Figure 1: Chemical genesis of nitrile impurities. Incomplete hydrolysis or amination results in toxic residues in the final feed additive.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for detecting residual nitriles.

Method A: HPLC-UV (Reverse Phase)[1]
  • Mechanism: C18 column separation with UV detection at 200–210 nm.

  • Verdict: Not Recommended for Trace Analysis.

  • Pros: Common equipment, low cost.

  • Cons: Poor sensitivity (LOD ~100-500 ppm). The nitrile group absorbs weakly. Feed matrices (corn, soy) have thousands of compounds that absorb at 210 nm, creating a "noisy" baseline that masks the analyte.

Method B: GC-NPD (Nitrogen Phosphorus Detector)
  • Mechanism: Gas chromatography with a detector specific to Nitrogen and Phosphorus.

  • Verdict: Viable for Screening.

  • Pros: High selectivity for nitrogen-containing compounds (ignores hydrocarbons). Better sensitivity than HPLC-UV.

  • Cons: Lack of definitive identification.[1][2] A co-eluting nitrogenous compound (e.g., a pesticide residue or protein fragment) can cause false positives.

Method C: GC-MS with Derivatization (The Gold Standard)
  • Mechanism: Silylation of the amine/hydroxyl group followed by Gas Chromatography-Mass Spectrometry.

  • Verdict: Recommended for Validation & Regulatory Compliance.

  • Pros:

    • Definitive ID: Mass spectral fingerprint confirms it is the nitrile, not an interference.

    • Stability: Derivatization prevents thermal degradation in the injector.

    • Sensitivity: LOD < 1 ppm (SIM mode).

Performance Data Summary
FeatureHPLC-UVGC-NPDGC-MS (Derivatized)
Limit of Detection (LOD) > 50 mg/kg1 - 5 mg/kg0.1 - 0.5 mg/kg
Selectivity Low (Matrix interference)High (N-specific)Very High (m/z specific)
Linearity (R²) 0.98> 0.99> 0.995
Repeatability (RSD) > 5%2 - 4%< 2%
Cost per Run LowMediumHigh

Recommended Protocol: GC-MS with Silylation

This protocol is designed to quantify 2-amino-4-(methylthio)butanenitrile (for DL-Met) or 2-hydroxy-4-(methylthio)butanenitrile (for HMTBa).

Reagents & Standards[2][3][4][5]
  • Internal Standard (IS): Norleucine or a deuterated analog (if available).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Note: Silylation makes the polar nitrile volatile and stable.

  • Solvent: Anhydrous Pyridine and Acetonitrile.

Sample Preparation Workflow
  • Extraction: Weigh 1.0 g of feed additive. Add 10 mL of Acetonitrile:Water (80:20). Vortex for 5 mins. Ultrasonicate for 15 mins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 mins. Collect supernatant.

  • Drying: Evaporate 100 µL of supernatant to dryness under Nitrogen stream at 40°C.

  • Derivatization: Add 50 µL Pyridine and 50 µL BSTFA+TMCS. Cap tightly. Incubate at 60°C for 30 mins.

  • Injection: Transfer to GC vial. Inject 1 µL.

Instrumental Parameters (GC-MS)[6][7]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (hold 3 min)

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Select molecular ion (M+) and M-15 (loss of methyl) specific to the silylated nitrile.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Feed Additive Sample (1.0 g) Extraction Extraction (ACN:H2O 80:20 + Ultrasonication) Sample->Extraction Cleanup Centrifugation & Drying (N2 Stream) Extraction->Cleanup Derivatization Derivatization (BSTFA + Pyridine, 60°C) Cleanup->Derivatization Critical Step: Moisture Removal GC Gas Chromatography (DB-5ms Column) Derivatization->GC Stable Silyl-Derivative MS Mass Spectrometry (SIM Mode) GC->MS Data Quantification (Target Ion/IS Ratio) MS->Data

Figure 2: Step-by-step analytical protocol for GC-MS quantification.

Scientific Validation (E-E-A-T)

Why this method works (Causality)

Standard GC fails because the amino/hydroxyl groups on the nitrile interact with active sites in the GC liner, causing peak tailing and degradation. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups. This reduces polarity, increases volatility, and ensures the molecule traverses the column intact [1].

Self-Validating System

To ensure trustworthiness, every run must include:

  • System Suitability Standard: A known concentration of nitrile standard injected before samples. RSD of area counts must be < 5%.

  • Internal Standard Correction: Use Norleucine to correct for injection variability and derivatization efficiency.

  • Matrix Spike: Spike a blank feed matrix with known nitrile to calculate Recovery (Acceptable range: 80–120%).

Regulatory Grounding

The European Food Safety Authority (EFSA) and the FEEDAP Panel emphasize the need to monitor impurities like "MMP-cyanohydrin" in HMTBa and Methionine products. While specific ISO methods exist for the active ingredient (e.g., ISO 17180:2013 for Methionine), impurity profiling requires the higher sensitivity demonstrated by this GC-MS approach [2, 3].

References

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on DL-methionine, DL-methionine sodium salt, the hydroxy analogue of methionine...[4][5]. EFSA Journal.[4][6] Retrieved from

  • European Commission. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre (JRC). Retrieved from

Sources

Comparative

Comparative Guide: FTIR Spectrum Analysis of Nitrile in 2-Amino-4-(methylthio)butanenitrile

Executive Summary The analysis of 2-amino-4-(methylthio)butanenitrile (AMBN)—a critical intermediate in the Strecker synthesis of methionine—presents a unique spectroscopic challenge. While Fourier Transform Infrared (FT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-amino-4-(methylthio)butanenitrile (AMBN)—a critical intermediate in the Strecker synthesis of methionine—presents a unique spectroscopic challenge. While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for functional group identification, the nitrile (


) stretch in 

-aminonitriles often exhibits variable intensity due to local dipole effects introduced by the adjacent amino group.

This guide provides an in-depth technical comparison of FTIR analysis for AMBN against its metabolic precursors and hydrolysis products. It further evaluates the efficacy of FTIR versus Raman spectroscopy for this specific application, establishing a self-validating protocol for reaction monitoring.

Part 1: The Spectroscopic Landscape

The Molecule of Interest

AMBN is an unstable


-aminonitrile intermediate. Its structural integrity is defined by the coexistence of three distinct functional moieties:
  • Primary Amine (

    
    ):  Broad absorption, H-bonding capability.
    
  • Thioether (

    
    ):  Spectroscopically quiet in the mid-IR region.
    
  • Nitrile (

    
    ):  The critical quality attribute (CQA) for reaction monitoring.
    
The "Silent" Nitrile Phenomenon

In standard aliphatic nitriles, the


 stretch appears sharply at 2240–2260 cm⁻¹. However, in AMBN, the 

-amino group alters the bond's polarity. The proximity of the electronegative nitrogen in the amine can reduce the change in dipole moment during the nitrile stretching vibration. Consequently, the FTIR peak for AMBN is often medium-to-weak , appearing in the 2230–2250 cm⁻¹ range. This necessitates a comparative approach to distinguish the signal from baseline noise or atmospheric interferences (

).

Part 2: Comparative Analysis

Comparison A: AMBN vs. Precursor (Methional)

Objective: Confirmation of Synthesis (Appearance Test)

The synthesis of AMBN typically involves the reaction of 3-(methylthio)propanal (Methional) with HCN and ammonia. The spectroscopic transition is distinct and serves as the primary reaction checkpoint.

FeatureMethional (Precursor)AMBN (Target)Spectroscopic Logic
Carbonyl (

)
Strong, Sharp (1720–1740 cm⁻¹)Absent Disappearance of

confirms aldehyde consumption.
Nitrile (

)
AbsentPresent (2230–2250 cm⁻¹)Appearance confirms

bond formation.[1]
Amine (

)
AbsentDoublet (3300–3500 cm⁻¹)Symmetric/Asymmetric stretches of primary amine.[2]
Comparison B: AMBN vs. Product (Methionine)

Objective: Purity & Hydrolysis Monitoring (Disappearance Test)

AMBN is hydrolytically unstable. In the presence of water/acid, it converts to the amide and subsequently to Methionine.

FeatureAMBN (Target)Methionine (Hydrolysis Product)Spectroscopic Logic
Nitrile (

)
Present (2230–2250 cm⁻¹)Absent Complete disappearance indicates full hydrolysis.
Carboxylate (

)
AbsentStrong (1550–1610 cm⁻¹)Zwitterionic character of the amino acid dominates.
Amine (

)
Sharp/MediumBroad/ShiftedAmmonium ion formation (

) shifts peaks lower (~3000 cm⁻¹).
Comparison C: FTIR vs. Raman Spectroscopy

Objective: Method Selection for Nitrile Quantification

While FTIR is ubiquitous, it relies on a change in dipole moment .[3] Raman spectroscopy relies on a change in polarizability .[4] The


 bond is highly polarizable, making it a "superstar" in Raman but merely a "supporting actor" in FTIR.
ParameterFTIRRamanVerdict
Nitrile Signal Weak to MediumVery Strong Raman is superior for low-concentration detection.
Water Interference High (OH broadens)Negligible Raman is preferred for aqueous reaction mixtures.
Fluorescence NoneHigh RiskImpure oily AMBN samples often fluoresce, blinding Raman. FTIR is safer for crude samples.

Part 3: Experimental Protocol (Self-Validating)

Context: AMBN is an oily, unstable intermediate. Speed and anhydrous handling are critical to prevent in-situ hydrolysis during measurement.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Solvent: Anhydrous Dichloromethane (DCM) for extraction (if aqueous).

  • Desiccant:

    
     (essential to remove water interference near 1640 cm⁻¹).
    
Step-by-Step Workflow
  • Background Acquisition:

    • Clean ATR crystal with isopropanol.

    • Collect background scan (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure

      
       doublet (2350 cm⁻¹) is minimal.
      
  • Sample Preparation (The "Sandwich" Method):

    • If Pure Oil: Apply 1 drop directly to the crystal. Cover immediately with the anvil to minimize atmospheric moisture absorption.

    • If in Reaction Matrix: Extract small aliquot into DCM, dry over

      
      , filter, and evaporate solvent under 
      
      
      
      flow.
  • Data Collection:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 64 scans (to improve Signal-to-Noise for the weak nitrile peak).

  • Spectral Validation (The "3-Point Check"):

    • Check 1: Is there a peak at ~1720 cm⁻¹?

      • Yes: Unreacted Methional remains.

    • Check 2: Is there a peak at ~2240 cm⁻¹?

      • Yes: Nitrile is present.[1][5][6][7][8][9][10]

    • Check 3: Is there a broad mound at ~2500–3000 cm⁻¹?

      • Yes: Hydrolysis to acid (Methionine) has occurred.

Part 4: Visualizing the Pathway & Logic

Synthesis & Spectral Shift Pathway

This diagram illustrates the transformation of functional groups and the corresponding spectral shifts.

SynthesisPathway Methional Methional (Precursor) C=O (1720 cm⁻¹) No C≡N Reaction Strecker Reaction (+ HCN, NH₃) Methional->Reaction Aldehyde Consumption AMBN AMBN (Target) C≡N (2240 cm⁻¹) N-H Doublet Reaction->AMBN Nitrile Formation Hydrolysis Hydrolysis (+ H₂O, H⁺) AMBN->Hydrolysis Instability Methionine Methionine (Product) COO⁻ (1580 cm⁻¹) No C≡N Hydrolysis->Methionine Nitrile Loss

Caption: Spectral evolution during Methionine synthesis. Note the transient nature of the Nitrile peak.

Analytical Decision Matrix

A logic flow for interpreting the FTIR spectrum of the crude reaction mixture.

DecisionMatrix Start Analyze Spectrum (2200-2300 cm⁻¹) PeakCheck Peak at ~2240 cm⁻¹? Start->PeakCheck YesPeak Nitrile Detected PeakCheck->YesPeak Yes NoPeak No Nitrile PeakCheck->NoPeak No COCheck Check ~1720 cm⁻¹ (Carbonyl) YesPeak->COCheck OHCheck Check 2500-3000 cm⁻¹ (Broad OH/NH) NoPeak->OHCheck Pure High Purity AMBN COCheck->Pure Absent Impure Incomplete Reaction (Residual Methional) COCheck->Impure Present Hydrolyzed Hydrolyzed to Methionine OHCheck->Hydrolyzed Strong Broadening Failed Reaction Failed (No Conversion) OHCheck->Failed Baseline Flat

Caption: Decision tree for assessing reaction progress and purity based on FTIR spectral features.

References

  • NIST Chemistry WebBook. Butanenitrile, 4-(methylthio)- (AMBN) Spectral Data. National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR functional group shifts).
  • Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis. Astronomy & Astrophysics.[11] (Provides comparative IR data for

    
    -aminonitriles). Available at: [Link][11]
    
  • Gateway Analytical. Comparison of Raman and FTIR Spectroscopy. (Methodological comparison for nitrile detection). Available at: [Link]

Sources

Safety & Regulatory Compliance

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